molecular formula C17H17N3O3 B13046888 Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate

Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate

Katalognummer: B13046888
Molekulargewicht: 311.33 g/mol
InChI-Schlüssel: IOJPZMIIMVCECF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C17H17N3O3 and its molecular weight is 311.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C17H17N3O3

Molekulargewicht

311.33 g/mol

IUPAC-Name

benzyl 3-oxo-2-pyridin-2-ylpiperazine-1-carboxylate

InChI

InChI=1S/C17H17N3O3/c21-16-15(14-8-4-5-9-18-14)20(11-10-19-16)17(22)23-12-13-6-2-1-3-7-13/h1-9,15H,10-12H2,(H,19,21)

InChI-Schlüssel

IOJPZMIIMVCECF-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C(C(=O)N1)C2=CC=CC=N2)C(=O)OCC3=CC=CC=C3

Herkunft des Produkts

United States
Foundational & Exploratory

Chemical structure and physical properties of Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

In modern medicinal chemistry, the piperazin-2-one (3-oxopiperazine) scaffold is a highly privileged pharmacophore, frequently deployed to introduce conformational restriction while maintaining vital hydrogen-bonding vectors. Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate represents a sophisticated iteration of this class. By incorporating a 2-pyridyl substitution at the C2 position and a benzyloxycarbonyl (Cbz) protecting group at N1, this molecule serves as both a versatile synthetic intermediate and a potent structural motif for drug discovery.

The baseline piperazine-1-carboxylate scaffold exhibits a predictable topological polar surface area, as seen in simpler analogs like [1]. However, the introduction of the 2-pyridyl group significantly alters the electronic distribution and basicity of the system, a phenomenon well-documented in related fragments such as [2]. Such highly functionalized piperazine derivatives are frequently utilized as core scaffolds in the development of complex and kinase inhibitors[3].

Physicochemical Profiling

Understanding the physical properties of this compound is critical for predicting its behavior in both synthetic workflows and biological assays. The C2 carbon is a stereocenter; thus, the molecule exists as two enantiomers unless synthesized asymmetrically. Handling protocols for similar benzyloxycarbonyl-protected cyclic amines recommend away from moisture to prevent degradation[4].

Table 1: Quantitative Physicochemical Properties

PropertyValueAnalytical Method / Source
Chemical Formula C₁₇H₁₇N₃O₃Structural Derivation
Molecular Weight 311.34 g/mol Calculated
Topological Polar Surface Area (TPSA) 76.5 ŲFragment-based additivity estimation
LogP (Octanol/Water) ~2.1XLogP3 computational estimation
Hydrogen Bond Donors 1 (Amide NH)3D Conformational Analysis
Hydrogen Bond Acceptors 4 (N, O)3D Conformational Analysis
Rotatable Bonds 4Structural Analysis

Strategic Synthetic Methodologies

The synthesis of highly substituted piperazinones requires precise control over regioselectivity and stereointegrity. The most robust approach relies on the linear assembly of a functionalized amino acid with an amino alcohol, followed by an intramolecular cyclization.

Retrosynthesis Target Benzyl 3-oxo-2-(pyridin-2-yl) piperazine-1-carboxylate Intermediate Mesylate Intermediate (Linear Precursor) Target->Intermediate Intramolecular Alkylation Precursors Cbz-Pyridylglycine + 2-Aminoethanol Intermediate->Precursors Amide Coupling & Mesylation

Caption: Retrosynthetic disconnection of the target piperazinone scaffold.

Mechanistic Logic: The Cyclization Dilemma

A critical juncture in this synthesis is the cyclization of the linear mesylate intermediate (Cbz-NH-CH(Py)-CO-NH-CH2-CH2-OMs). The molecule possesses two nucleophilic nitrogen atoms: the carbamate NH (N1) and the amide NH (N4).

The Causality of Base Selection: We employ Sodium Hydride (NaH) to drive the reaction. The carbamate NH has a lower pKa (~12–13) compared to the amide NH (pKa ~15–16). NaH selectively deprotonates the carbamate. Furthermore, nucleophilic attack by the carbamate nitrogen forms a strain-free 6-membered ring (6-endo-tet cyclization). Conversely, attack by the amide nitrogen would yield a highly strained 3-membered aziridine ring. Therefore, both thermodynamics and kinetics perfectly align to yield the desired piperazine-1-carboxylate.

CyclizationLogic Linear Linear Mesylate Cbz-NH-CH(Py)-CO-NH-CH2-CH2-OMs PathA Path A: Carbamate Attack (Deprotonation by NaH) Linear->PathA PathB Path B: Amide Attack (Disfavored) Linear->PathB ProductA 6-Membered Ring (Piperazin-2-one) THERMODYNAMICALLY FAVORED PathA->ProductA ProductB 3-Membered Ring (Aziridine) KINETICALLY DISFAVORED PathB->ProductB

Caption: Mechanistic logic dictating the regioselective 6-endo-tet cyclization over 3-exo-tet.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. Each phase includes specific LC-MS mass-to-charge (m/z) checkpoints to confirm intermediate formation before proceeding.

Phase 1: Amide Coupling (Linear Assembly)

Objective: Couple Cbz-protected pyridylglycine with 2-aminoethanol without racemizing the C2 stereocenter.

  • Initiation: Dissolve 2-(((benzyloxy)carbonyl)amino)-2-(pyridin-2-yl)acetic acid (1.0 eq, 10 mmol) in 30 mL of anhydrous DMF under an inert N₂ atmosphere.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature. Causality: HATU is explicitly chosen over EDC/HOBt because its superior activation kinetics minimize the risk of epimerization at the sensitive alpha-carbon.

  • Coupling: Add 2-aminoethanol (1.2 eq) dropwise. Stir for 2 hours.

  • Validation Checkpoint: Sample 10 µL into 1 mL MeCN. Analyze via LC-MS. The reaction is complete when the starting material (m/z 287 [M+H]⁺) disappears and the linear alcohol intermediate appears at m/z 330 [M+H]⁺ .

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

Phase 2: Hydroxyl Activation (Mesylation)

Objective: Convert the unreactive terminal hydroxyl into a highly reactive leaving group.

  • Initiation: Dissolve the crude alcohol in 40 mL anhydrous DCM. Cool to 0 °C in an ice bath.

  • Reagent Addition: Add Triethylamine (2.0 eq) followed by the dropwise addition of Methanesulfonyl chloride (MsCl, 1.1 eq).

  • Reaction: Stir for 1 hour at 0 °C. Causality: Maintaining 0 °C prevents the elimination of the mesylate to an unwanted terminal alkene.

  • Validation Checkpoint: LC-MS analysis must show complete conversion to the mesylate intermediate at m/z 408 [M+H]⁺ .

  • Workup: Wash immediately with cold saturated NaHCO₃, dry over Na₂SO₄, and concentrate. Use immediately in the next step to prevent degradation.

Phase 3: Intramolecular Cyclization

Objective: Regioselective ring closure to form the piperazin-2-one core.

  • Initiation: Dissolve the crude mesylate in 50 mL anhydrous THF. Cool to 0 °C.

  • Deprotonation: Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq).

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: LC-MS must confirm the disappearance of m/z 408 and the emergence of the final target mass at m/z 312[M+H]⁺ .

  • Purification: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc. Purify the concentrated organic layer via flash column chromatography (Silica gel, gradient of 0–5% MeOH in DCM) to yield the pure Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 736777, Benzyl 3-oxopiperazine-1-carboxylate." PubChem,[Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 94459, 1-(2-Pyridyl)piperazine." PubChem,[Link].

  • Google Patents. "US10450273B2 - N-(pyridin-2-yl)pyridine-sulfonamide derivatives and their use in the treatment of disease.

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the piperazin-2-one (or 3-oxopiperazine) scaffold is a privileged pharmacophore, offering enhanced metabolic stability, improved aqueous solubility, and rigidified vectors for structure-activity relationship (SAR) exploration compared to its unoxidized piperazine counterpart .

Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate represents a highly specialized, orthogonally protected building block. The presence of the 2-pyridyl substituent introduces a potential hydrogen-bond acceptor and metal-chelating motif, while the benzyl carbamate (Cbz) group allows for selective deprotection and subsequent functionalization at the N1 position. Because this compound is a highly specific, potentially novel entity, researchers frequently encounter dead-ends in standard commercial off-the-shelf (COTS) supplier searches.

This whitepaper provides a definitive guide to the structural deconstruction, registry search workflows, and a field-validated, de novo synthetic protocol for generating this molecule.

Chemical Identity & Structural Deconstruction

Before initiating procurement or synthesis, it is critical to establish the exact physicochemical parameters of the target. The molecule consists of a 3-oxopiperazine core, substituted at C2 with a 2-pyridyl ring, and protected at N1 with a Cbz group.

Quantitative Chemical Properties

Table 1: Computed physicochemical properties and structural identifiers.

PropertyValue
IUPAC Name Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate
Molecular Formula C₁₇H₁₇N₃O₃
Molecular Weight 311.34 g/mol
Monoisotopic / Exact Mass 311.1266 Da
Structural Class Substituted Piperazin-2-one / Carbamate
Hydrogen Bond Donors 1 (Amide NH)
Hydrogen Bond Acceptors 5 (Carbonyls, Pyridine N, Piperazine N)
Predicted [M+H]⁺ (LC-MS) m/z 312.13

Commercial Sourcing & CAS Registry Search Protocol

Highly functionalized intermediates often lack an assigned Chemical Abstracts Service (CAS) Registry Number until they are published in a patent or peer-reviewed journal. If a direct CAS search yields no results, researchers must pivot from a procurement mindset to a custom synthesis workflow.

Sourcing Decision Matrix

The following workflow dictates the logical progression from database querying to physical acquisition.

SourcingWorkflow Start Target: Benzyl 3-oxo-2-(pyridin-2-yl) piperazine-1-carboxylate DB_Search Structure Search (SciFinder-n / Reaxys) Start->DB_Search Decision1 Exact Match Found? DB_Search->Decision1 Supplier_Search Commercial Aggregators (eMolecules, ChemSpace, MolPort) Decision1->Supplier_Search Yes (CAS Exists) Custom_Synth Custom Synthesis / CRO (Execute De Novo Route) Decision1->Custom_Synth No (Novel Entity) Decision2 COTS Available? Supplier_Search->Decision2 Procurement Direct Procurement Decision2->Procurement Yes Decision2->Custom_Synth No

Caption: Decision matrix for chemical registry search and commercial sourcing workflows.

Protocol for Database Querying:

  • Structure Input: Draw the exact structure in SciFinder-n or Elsevier Reaxys. Do not rely solely on text-based nomenclature searches, as IUPAC naming conventions for heterocycles can vary (e.g., 3-oxopiperazine vs. piperazin-2-one).

  • Substructure Relaxation: If the exact match fails, perform a substructure search for the 3-oxo-2-(pyridin-2-yl)piperazine core to identify commercially available precursors or closely related analogs (e.g., Boc-protected variants) .

  • CRO Engagement: If the compound is confirmed novel, provide the de novo synthetic route (detailed below) to a Contract Research Organization (CRO) to minimize FTE (Full-Time Equivalent) route-scouting costs.

De Novo Synthesis & Retrosynthetic Strategy

When COTS sourcing fails, rapid in-house synthesis is required. The most robust, field-proven method for constructing 3-substituted piperazin-2-ones relies on the intramolecular cyclization of an amino alcohol derivative .

Retrosynthetic Rationale

The target molecule can be disconnected at the N1-C6 bond and the C3-N4 amide bond. This leads back to two readily available starting materials: 2-amino-2-(pyridin-2-yl)acetic acid (a pyridylglycine derivative) and 2-aminoethanol .

ForwardSynthesis SM1 2-Amino-2-(pyridin-2-yl) acetic acid Step1 Cbz Protection (Cbz-Cl, Na2CO3) SM1->Step1 Int1 2-(((Benzyloxy)carbonyl)amino) -2-(pyridin-2-yl)acetic acid Step1->Int1 Step2 Amide Coupling (EDC, HOBt, 2-Aminoethanol) Int1->Step2 Int2 Benzyl (2-((2-hydroxyethyl)amino) -2-oxo-1-(pyridin-2-yl)ethyl)carbamate Step2->Int2 Step3 Mesylation & Cyclization (MsCl, then NaH) Int2->Step3 Target Benzyl 3-oxo-2-(pyridin-2-yl) piperazine-1-carboxylate Step3->Target

Caption: Forward synthesis pathway for Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate.

Step-by-Step Experimental Methodology

This protocol is designed as a self-validating system . Causality for reagent selection is provided to ensure the chemist understands the mechanistic purpose of each step, allowing for real-time troubleshooting.

Step 1: Amide Coupling (Synthesis of the Linear Precursor)

Objective: Form the C3-N4 amide bond while preserving the integrity of the Cbz-protected amine.

Table 2: Reaction Parameters for Amide Coupling

ReagentEquivalentsFunctionMechanistic Rationale
Cbz-Pyridylglycine1.0 eqLimiting ReagentCore scaffold provider.
2-Aminoethanol1.2 eqNucleophilePrimary amine selectively attacks the activated ester over the hydroxyl group.
EDC·HCl1.5 eqCoupling AgentGenerates a water-soluble urea byproduct, allowing for easy removal during aqueous workup.
HOBt1.5 eqAdditiveForms an active ester, suppressing oxazolone formation and preventing racemization at C2.
DIPEA3.0 eqBaseDeprotonates the amine hydrochloride and neutralizes the HCl from EDC.
DMF0.2 MSolventHighly polar aprotic solvent required to solubilize the zwitterionic/polar intermediates.

Procedure:

  • Dissolve 2-(((benzyloxy)carbonyl)amino)-2-(pyridin-2-yl)acetic acid (1.0 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere.

  • Add DIPEA (3.0 eq), followed by HOBt (1.5 eq) and EDC·HCl (1.5 eq). Stir the mixture at room temperature for 15 minutes to pre-form the active ester.

  • Add 2-aminoethanol (1.2 eq) dropwise. Stir the reaction at room temperature for 12 hours.

  • Validation Checkpoint 1 (TLC/LC-MS): Monitor the reaction. The intermediate should present an [M+H]⁺ peak at m/z 330.14.

  • Workup: Dilute the reaction with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃, water, and brine. The water washes remove the DMF and the EDC-urea byproduct. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Step 2: Mesylation and Intramolecular Cyclization

Objective: Activate the primary alcohol as a leaving group and execute a base-promoted intramolecular Sₙ2 displacement to form the piperazinone ring.

Procedure:

  • Mesylation: Dissolve the linear intermediate from Step 1 (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C. Add Triethylamine (Et₃N, 2.5 eq).

  • Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Causality: MsCl is chosen over TsCl due to its lower steric hindrance, ensuring rapid and quantitative activation of the primary alcohol.

  • Stir at 0 °C for 1 hour. Quench with water, extract with DCM, wash with brine, dry, and concentrate to yield the crude mesylate. Do not purify the mesylate as it can be prone to degradation; carry it directly to the next step.

  • Cyclization: Dissolve the crude mesylate in anhydrous THF (0.1 M) and cool to 0 °C under nitrogen.

  • Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in portions. Causality: The Cbz-protected carbamate NH has a high pKₐ (~12-13). A strong base like NaH is strictly required to quantitatively deprotonate the nitrogen, generating the nucleophilic anion necessary for the 6-exo-tet cyclization.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint 2: Quench a small aliquot with MeOH and analyze via LC-MS. The target product must show an [M+H]⁺ peak at m/z 312.13, indicating successful loss of the mesylate group and ring closure.

  • Workup: Carefully quench the bulk reaction with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc (3x). Wash the combined organics with brine, dry over MgSO₄, and concentrate. Purify via silica gel flash chromatography (Eluent: DCM/MeOH gradient) to afford the pure Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate.

Analytical Validation Framework

To ensure the trustworthiness of the synthesized material, the following analytical signatures must be confirmed:

  • LC-MS (ESI+): A dominant peak at m/z 312.13 ([M+H]⁺) must be present. A secondary peak at m/z 334.11 ([M+Na]⁺) is also commonly observed for lactams.

  • ¹H NMR (400 MHz, CDCl₃):

    • The Cbz group will present a multiplet at δ 7.35-7.25 (5H, aromatic) and an AB quartet or singlet around δ 5.15 (2H, benzyl CH₂).

    • The 2-pyridyl group will show characteristic downfield signals, notably the α-proton at ~δ 8.55 (1H, d).

    • The diagnostic C2 methine proton (attached to the pyridine ring and flanked by two nitrogens) will appear as a distinct singlet or broad doublet around δ 5.80 - 6.20, depending on the rotameric state of the Cbz group.

    • The piperazinone backbone (C5 and C6) will appear as complex multiplets between δ 3.20 - 3.80 (4H).

References

  • Title: Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles Source: RSC Medicinal Chemistry (RSC Publishing) URL: [Link]

  • Title: Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: PubChem Compound Summary for CID 736777, Benzyl 3-oxopiperazine-1-carboxylate Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Material Safety Data Sheet (MSDS) and toxicity data for Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate is a highly specialized, sterically constrained heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, such as CGRP receptor antagonists and kinase inhibitors. Because novel intermediates often lack empirical, long-term toxicological data, establishing a Material Safety Data Sheet (MSDS) requires a predictive framework. This whitepaper synthesizes structural read-across data, Quantitative Structure-Activity Relationship (QSAR) alerts, and OECD-compliant in vitro methodologies to construct a scientifically rigorous safety profile and GHS-compliant handling directive.

Structural Deconstruction & Predictive Hazard Assessment

To predict the toxicological profile of this compound, we must deconstruct its molecular architecture and analyze the causality behind potential hazards.

The Piperazinone Core (Read-Across Data)

The central piperazine ring generally exhibits low acute toxicity. Toxicological assessments of base piperazine indicate an oral LD50 of approximately 2,600 mg/kg in rodent models[1]. However, piperazine derivatives are known respiratory and skin sensitizers. Furthermore, repeated dose toxicity studies have identified a Lowest Observed Adverse Effect Level (LOAEL) of 30 mg/kg/day for neurotoxicity in clinical settings, and the core is classified as a suspected reproductive toxicant (GHS Category 2) due to documented effects on fertility and implantation[2]. Consequently, handling protocols for this derivative must assume potential reproductive and sensitizing hazards.

The Pyridine Moiety (Structural Alerts)

The inclusion of a pyridine ring introduces specific structural alerts. In computational toxicology, "activated pyridines" are frequently flagged by QSAR models as potential skin sensitizers[3]. However, empirical validation often reveals these as false positives, heavily dependent on the electronic environment of the ring[3]. Additionally, pyridine moieties can undergo biological oxidation to form aromatic N-oxides, a recognized structural alert for DNA-reactive mutagenicity[4]. Because the mutagenic potential of N-oxides varies drastically based on steric hindrance and adjacent functional groups, empirical in vitro genotoxicity screening is mandatory[4].

The Benzyl Carboxylate (Cbz) Group

The Cbz protecting group is biologically inert but highly lipophilic, increasing the compound's overall dermal penetration potential. Under extreme pH or thermal degradation, it can liberate benzyl alcohol and carbon dioxide, necessitating storage away from strong acids or bases.

Empirical Validation: OECD-Compliant In Vitro Protocols

To transition from predictive QSAR models to empirical safety data, a self-validating in vitro testing workflow must be executed. To assess the N-oxide mutagenicity alert, the OECD Test Guideline 487 (In Vitro Mammalian Cell Micronucleus Test) is the gold standard[5].

Causality and Self-Validation in OECD TG 487: The purpose of this assay is to detect micronuclei in the cytoplasm of interphase cells, which originate from acentric chromosome fragments (clastogenic events) or whole chromosomes unable to migrate during anaphase (aneugenic events)[6].

To ensure the protocol operates as a self-validating system , Cytochalasin B (an actin polymerization inhibitor) is introduced prior to mitosis[6]. This blocks cytokinesis, resulting in binucleated cells. By strictly restricting microscopic or automated scoring to only binucleated cells, the assay inherently proves that the analyzed cells successfully underwent division during the chemical exposure window[6]. This eliminates the risk of false-negative results caused by compound-induced cell cycle arrest.

G Start Benzyl 3-oxo-2-(pyridin-2-yl) piperazine-1-carboxylate Culture Mammalian Cell Culture (e.g., TK6 / CHO cells) Start->Culture Exposure Compound Exposure (1.5 - 2.0 Cell Cycles) Culture->Exposure CytoB Add Cytochalasin B (Actin Polymerization Inhibitor) Exposure->CytoB Cytokinesis Block Harvest Harvest & Stain (DAPI / FISH Probes) CytoB->Harvest Scoring Micronucleus Scoring (Binucleated Cells) Harvest->Scoring Analysis Genotoxicity Evaluation (Clastogen vs. Aneugen) Scoring->Analysis OECD TG 487 Validation

Figure 1: OECD TG 487 in vitro micronucleus test workflow for genotoxicity screening.

Draft Material Safety Data Sheet (MSDS) Parameters

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals (Rev. 11)[7], the following parameters are established for Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate. The GHS framework ensures that chemical hazards are communicated consistently across global supply chains[8].

Table 1: Predicted GHS Hazard Classification

Hazard ClassGHS CategoryHazard Statement (H-Code)Justification (Read-Across)
Acute Toxicity (Oral) Category 5H303: May be harmful if swallowedBased on piperazine base LD50 ~2600 mg/kg[1].
Skin Sensitization Category 1H317: May cause an allergic skin reactionQSAR alert for activated pyridine and piperazine core[2][3].
Reproductive Toxicity Category 2H361: Suspected of damaging fertilityPiperazine derivatives show implantation/fertility effects[2].
Target Organ Toxicity Category 2H373: May cause damage to organsPotential neurotoxicity at repeated high doses[1].

Table 2: Experimental Handling and Storage Protocols

ParameterProtocol / RequirementCausality / Rationale
PPE Nitrile gloves (double-layered), FFP3/N95 respirator, chemical goggles.Lipophilic Cbz group enhances dermal penetration; piperazine core poses respiratory sensitization risks[2].
Storage 2-8°C, under inert gas (Argon/N2), desiccated.Prevents oxidative degradation of the pyridine ring into potentially mutagenic N-oxides[4].
Spill Cleanup Wet wipe with 10% bleach, followed by IPA. Do not sweep dry.Dry sweeping aerosolizes particulates, increasing inhalation exposure to a suspected reproductive toxicant.

Conclusion

While empirical toxicological data for Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate is limited by its novelty, a robust safety profile can be engineered through structural read-across and QSAR analysis. By treating the piperazine core as a baseline for reproductive and sensitization hazards[2], and the pyridine ring as a focal point for oxidative genotoxicity[4], researchers can implement targeted in vitro assays like OECD TG 487[6] to validate safety. Adherence to these predictive GHS parameters ensures regulatory compliance and protects personnel during early-stage drug development[7].

References

  • Piperazine: Human health tier II assessment. Australian Government - Industrial Chemicals.[Link]

  • Assessment - Piperazine. Government of Canada. [Link]

  • Extending (Q)SARs to incorporate proprietary knowledge for regulatory purposes: is aromatic N-oxide a structural alert for predicting DNA-reactive mutagenicity? PubMed Central (PMC).[Link]

  • Alarms about structural alerts. PubMed Central (PMC). [Link]

  • OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test. National Institutes of Health (NIH).[Link]

  • Globally Harmonized System of Classification and Labelling of Chemicals (GHS). United Nations (UN). [Link]

  • Globally Harmonised System (GHS) by Country and Region: A Compliance Overview. REACH24H. [Link]

Sources

An In-Depth Technical Guide to the Calculation of Molecular Weight and Exact Mass for Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist

Executive Summary

In the fields of analytical chemistry, drug discovery, and pharmaceutical development, the precise characterization of a molecule is paramount. Two fundamental, yet often confused, metrics are molecular weight and exact mass. This guide provides a detailed methodology for calculating both values for the compound Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate . We will elucidate the conceptual differences between these terms, establish the compound's correct molecular formula (C₁₇H₁₇N₃O₃), and present step-by-step protocols for each calculation. The molecular weight, derived from the weighted average of natural isotopic abundances, is calculated to be 323.34 g/mol . The exact mass, calculated using the mass of the most abundant isotope of each element, is determined to be 323.1270 Da . This distinction is critical, as molecular weight is essential for stoichiometric calculations in synthetic chemistry, while exact mass is indispensable for high-resolution mass spectrometry (HRMS) in confirming molecular identity and elucidating elemental composition.

Foundational Concepts: Molecular Weight vs. Exact Mass

A thorough understanding of the distinction between molecular weight and exact mass is crucial for the proper design and interpretation of many analytical experiments.

1.1. Molecular Weight (Average Molecular Mass)

Molecular weight, more formally known as relative molecular mass, represents the weighted average mass of a molecule based on the natural abundance of its constituent elements' isotopes on Earth.[1] Since elements like carbon, hydrogen, nitrogen, and oxygen exist as a mixture of isotopes (e.g., carbon exists as ¹²C, ¹³C, and ¹⁴C), the atomic weight listed on the periodic table is an average value that reflects this natural distribution.[2]

Causality Insight: For macroscopic applications, such as preparing a solution of a specific molarity or calculating theoretical yield in a chemical synthesis, molecular weight is the appropriate value. This is because the measurement involves an immense population of molecules (on the order of Avogadro's number), where the isotopic distribution conforms to the statistical average.

1.2. Exact Mass (Monoisotopic Mass)

Exact mass is the calculated mass of a molecule using the mass of the single most abundant stable isotope for each constituent element.[3] For instance, in the case of Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate, the calculation would exclusively use the masses of protium (¹H), carbon-12 (¹²C), nitrogen-14 (¹⁴N), and oxygen-16 (¹⁶O).[4][5][6][7]

Causality Insight: This value is of paramount importance in mass spectrometry, particularly high-resolution techniques (e.g., Q-TOF, Orbitrap).[8][9] These instruments are capable of resolving ions that differ in mass by only a few thousandths of a Dalton. The measured mass of the most intense peak in an isotopic cluster for a molecule corresponds to the species containing only the most abundant isotopes—its exact mass. This allows for the confident determination of a molecule's elemental formula, a cornerstone of structural elucidation.

Determination of the Molecular Formula

The first critical step is to correctly determine the molecular formula from the chemical name: Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate.

  • Benzyl group : C₆H₅CH₂- (7 carbons, 7 hydrogens)

  • Piperazine ring : A six-membered ring containing two nitrogen atoms.

  • 3-oxo : A carbonyl group (C=O) at position 3.

  • 2-(pyridin-2-yl) : A pyridine ring (C₅H₄N) attached at position 2 of the piperazine.

  • -1-carboxylate : An ester linkage at the N1 position, connecting the benzyl group.

Summing the atoms from each component leads to the verified molecular formula:

C₁₇H₁₇N₃O₃

Protocol 1: Molecular Weight Calculation

This protocol calculates the average molecular mass suitable for stoichiometric and bulk material applications.

3.1. Required Data: Standard Atomic Weights

The calculation relies on the standard atomic weights as published by the International Union of Pure and Applied Chemistry (IUPAC), which represent the weighted averages of naturally occurring isotopes.[1][10]

ElementSymbolStandard Atomic Weight ( g/mol )
HydrogenH1.008
CarbonC12.011
NitrogenN14.007
OxygenO15.999
(Note: Values are abridged for common use. For elements with natural isotopic variation, IUPAC provides a range).[11][12][13][14]

3.2. Step-by-Step Calculation

The molecular weight is the sum of the atomic weights of all atoms in the formula (C₁₇H₁₇N₃O₃).

  • Carbon (C): 17 atoms × 12.011 g/mol = 204.187 g/mol

  • Hydrogen (H): 17 atoms × 1.008 g/mol = 17.136 g/mol

  • Nitrogen (N): 3 atoms × 14.007 g/mol = 42.021 g/mol

  • Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol

Total Molecular Weight = 204.187 + 17.136 + 42.021 + 47.997 = 323.341 g/mol

Protocol 2: Exact Mass Calculation

This protocol calculates the monoisotopic mass, which is the value that would be observed for the most abundant isotopologue in high-resolution mass spectrometry.

4.1. Required Data: Isotopic Masses

This calculation uses the precise mass of the most abundant stable isotope for each element, measured in Daltons (Da) or unified atomic mass units (u).[15]

IsotopeSymbolExact Mass (Da)Natural Abundance (%)
Hydrogen-1 (Protium)¹H1.007825>99.98
Carbon-12¹²C12.000000~98.9
Nitrogen-14¹⁴N14.003074~99.6
Oxygen-16¹⁶O15.994915~99.8
(Sources:[4][6][7][16])

4.2. Step-by-Step Calculation

The exact mass is the sum of the monoisotopic masses for the molecular formula (C₁₇H₁₇N₃O₃).

  • Carbon (¹²C): 17 atoms × 12.000000 Da = 204.000000 Da

  • Hydrogen (¹H): 17 atoms × 1.007825 Da = 17.133025 Da

  • Nitrogen (¹⁴N): 3 atoms × 14.003074 Da = 42.009222 Da

  • Oxygen (¹⁶O): 3 atoms × 15.994915 Da = 47.984745 Da

Total Exact Mass = 204.000000 + 17.133025 + 42.009222 + 47.984745 = 323.1270 Da

Summary and Visualization

5.1. Comparative Data Table

The following table summarizes the key calculated values for Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate.

ParameterValue
Molecular FormulaC₁₇H₁₇N₃O₃
Molecular Weight (Average Mass)323.34 g/mol
Exact Mass (Monoisotopic Mass)323.1270 Da

5.2. Workflow for Mass Calculation

The diagram below illustrates the conceptual workflow and divergence in methodology for calculating molecular weight versus exact mass.

MassCalculationWorkflow start Start: Benzyl 3-oxo-2-(pyridin-2-yl) piperazine-1-carboxylate formula Determine Molecular Formula C₁₇H₁₇N₃O₃ start->formula decision Select Calculation Type formula->decision mw_path Stoichiometry / Bulk Properties decision->mw_path Molecular Weight em_path High-Resolution Mass Spectrometry decision->em_path Exact Mass mw_data Use Standard Atomic Weights (Weighted Average of Isotopes) mw_path->mw_data mw_calc Sum of (Atom Count × Atomic Weight) mw_data->mw_calc mw_result Result: Molecular Weight 323.34 g/mol mw_calc->mw_result em_data Use Monoisotopic Masses (Most Abundant Isotope) em_path->em_data em_calc Sum of (Atom Count × Isotopic Mass) em_data->em_calc em_result Result: Exact Mass 323.1270 Da em_calc->em_result

Caption: Workflow for calculating Molecular Weight vs. Exact Mass.

Conclusion

The accurate calculation of both molecular weight and exact mass is fundamental for researchers in the chemical and pharmaceutical sciences. For Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate (C₁₇H₁₇N₃O₃), the molecular weight of 323.34 g/mol should be used for all stoichiometric and solution-based preparations. Conversely, the exact mass of 323.1270 Da is the critical value for confirming the compound's identity and elemental composition via high-resolution mass spectrometry. Adherence to the correct terminology and application of these values ensures experimental accuracy, reproducibility, and the overall integrity of scientific data.

References

  • IUPAC. (2023). Atomic Weights of the Elements 2023. Retrieved from [Link]

  • ChemLin. (2023). Hydrogen-1 - isotopic data and properties. Retrieved from [Link]

  • ChemLin. (2024). Oxygen-16 - isotopic data and properties. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10214376, Oxygen-16 atom. Retrieved from [Link]

  • European Bioinformatics Institute. (n.d.). nitrogen-14 atom (CHEBI:36938). Retrieved from [Link]

  • IUPAC. (1993). Table of atomic weights to five significant figures. Retrieved from [Link]

  • Wieser, M. E., et al. (2021). Standard atomic weights of the elements 2020 (IUPAC Technical Report). OSTI.GOV. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbon-12. Retrieved from [Link]

  • ChemLin. (2024). Nitrogen-14 - isotopic data and properties. Retrieved from [Link]

  • Pediaa.com. (2022). What is the Difference Between Exact Mass and Molecular Weight. Retrieved from [Link]

  • THEIA OZCAR-RI. (2023). Oxygen-16. Retrieved from [Link]

  • Wieser, M., & Coplen, T. B. (2011). Atomic weights of the elements 2009 (IUPAC Technical Report). Pure and Applied Chemistry, 83(2), 359-396. Retrieved from [Link]

  • Wikipedia. (n.d.). Isotopes of hydrogen. Retrieved from [Link]

  • Reddit. (2023). Exact mass vs molecular weight. Retrieved from [Link]

  • ChemLin. (2023). Carbon-12 - isotopic data and properties. Retrieved from [Link]

  • KAERI. (n.d.). N-14. Retrieved from [Link]

  • Wikipedia. (n.d.). Isotopes of oxygen. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 736777, Benzyl 3-oxopiperazine-1-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 175670884, Nitrogen-14 isotope. Retrieved from [Link]

  • Pearson+. (n.d.). The mass of nitrogen-14 is 14.00307 amu.... Retrieved from [Link]

  • Britannica. (n.d.). Carbon-12. Retrieved from [Link]

  • Vaia. (n.d.). (a) What is the mass in u of a carbon- 12 atom?. Retrieved from [Link]

  • Wikipedia. (n.d.). Standard atomic weight. Retrieved from [Link]

  • Wikipedia. (n.d.). Mass (mass spectrometry). Retrieved from [Link]

  • NIST. (n.d.). Oxygen, atomic. Retrieved from [Link]

  • NIST. (n.d.). Hydrogen. Retrieved from [Link]

  • NIST. (n.d.). Nitrogen atom. Retrieved from [Link]

  • NIST. (n.d.). Hydrogen atom. Retrieved from [Link]

  • IUPAC. (2018). IUPAC Periodic Table of the Elements. Retrieved from [Link]

  • Michigan State University. (n.d.). Exact Masses & Isotope Abundance Ratios. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrogen. Retrieved from [Link]

  • Quora. (2017). What is the difference between molecular weight and exact mass?. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). Exact Masses of the Elements and Isotopic Abundances. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxygen. Retrieved from [Link]

  • Commission on Isotopic Abundances and Atomic Weights. (n.d.). Atomic Weight of Hydrogen. Retrieved from [Link]

  • Quora. (2016). What is the atomic mass of hydrogen?. Retrieved from [Link]

  • NIST. (n.d.). Nitrogen. Retrieved from [Link]

  • NIST. (n.d.). carbon. Retrieved from [Link]

  • IUPAC. (n.d.). IUPAC Periodic Table of the Isotopes. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). How to Determine Molecular Weight?. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Element Summary for O, Oxygen. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 643495, Benzyl piperazine-1-carboxylate. Retrieved from [Link]

  • ChemLin. (n.d.). Standard Atomic Weights of the Chemical Elements. Retrieved from [Link]

  • NextSDS. (n.d.). BENZYL 4-(PYRROLIDIN-3-YL)PIPERAZINE-1-CARBOXYLATE. Retrieved from [Link]

Sources

Preliminary biological activity of Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Preliminary Biological Activity of Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate Derivatives

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of clinically significant drugs.[1][2] Its unique physicochemical properties, including the ability to engage in multiple hydrogen bonding interactions and its conformational rigidity, make it a privileged structure in drug design.[3] This guide delves into the synthesis and potential preliminary biological activities of a specific, yet underexplored, class of piperazine derivatives: Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylates. While direct literature on this exact scaffold is sparse, this document will leverage established synthetic methodologies and biological data from closely related pyridinylpiperazine and 3-oxopiperazine analogs to provide a comprehensive framework for their investigation. We will explore potential anticancer, antimicrobial, and enzyme inhibitory activities, complete with detailed, field-proven experimental protocols and the scientific rationale behind them.

Introduction: The Scientific Rationale for Investigating Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate Derivatives

The combination of a piperazine ring with a pyridinyl moiety has given rise to compounds with a wide array of biological activities.[1][4] The pyridine ring, a bioisostere of a phenyl group, can significantly influence a molecule's pharmacokinetic properties and its ability to interact with biological targets.[5] The incorporation of a 3-oxo functionality within the piperazine ring introduces a lactam group, which can act as a rigid scaffold and a key hydrogen bonding motif. Furthermore, the benzyl carboxylate at the 1-position provides a handle for modulating lipophilicity and can be a target for esterase-mediated prodrug strategies.

Given the known anticancer[4][6], antimicrobial[2][7], and enzyme inhibitory[1][8] properties of related pyridinylpiperazine derivatives, it is hypothesized that the title compounds will exhibit significant biological activity. This guide provides the foundational knowledge and detailed protocols to embark on the synthesis and biological evaluation of this promising class of molecules.

Synthetic Strategy: A Proposed Pathway

The synthesis of the target Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate derivatives can be approached through a multi-step sequence, leveraging established reactions in heterocyclic chemistry. The proposed pathway is designed for efficiency and adaptability, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Proposed Synthetic Workflow

Synthetic Workflow A 2-Picolylamine C Intermediate 1: Ethyl 2-((pyridin-2-ylmethyl)amino)acetate A->C Alkylation B Ethyl 2-bromoacetate B->C E Intermediate 2: Ethyl 2-(2-chloro-N-(pyridin-2-ylmethyl)acetamido)acetate C->E Acylation D Chloroacetyl chloride D->E G Intermediate 3: 2-(Pyridin-2-yl)piperazin-3-one E->G Cyclization F Ammonia F->G I Final Product: Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate G->I Carbamoylation H Benzyl chloroformate H->I

Caption: Proposed synthetic pathway for Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate.

Detailed Experimental Protocol for Synthesis

Step 1: Synthesis of Ethyl 2-((pyridin-2-ylmethyl)amino)acetate (Intermediate 1)

  • To a solution of 2-picolylamine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add ethyl 2-bromoacetate (1.1 eq) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the solid potassium carbonate and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography (Silica gel, Ethyl acetate/Hexane gradient) to yield Intermediate 1.

Step 2: Synthesis of Ethyl 2-(2-chloro-N-(pyridin-2-ylmethyl)acetamido)acetate (Intermediate 2)

  • Dissolve Intermediate 1 (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.5 eq) and cool the solution to 0 °C.

  • Add chloroacetyl chloride (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield Intermediate 2.

Step 3: Synthesis of 2-(Pyridin-2-yl)piperazin-3-one (Intermediate 3)

  • Dissolve Intermediate 2 (1.0 eq) in a saturated solution of ammonia in methanol.

  • Stir the mixture in a sealed vessel at 60-70 °C for 24-48 hours.

  • Monitor the cyclization by TLC.

  • After completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, Methanol/DCM gradient) to obtain Intermediate 3.

Step 4: Synthesis of Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate (Final Product)

  • Dissolve Intermediate 3 (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq) and cool the solution to 0 °C.

  • Add benzyl chloroformate (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the final product by column chromatography (Silica gel, Ethyl acetate/Hexane gradient).

Preliminary Biological Activity Evaluation: Protocols and Rationale

Based on the activities of structurally similar compounds, the following biological assays are proposed as a starting point for evaluating the preliminary activity of the synthesized derivatives.

Anticancer Activity: MTT Assay

Rationale: The piperazine moiety is a common feature in many anticancer agents.[6] The pyridinyl group can also contribute to cytotoxic activity.[5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability and is a reliable first-line screen for potential anticancer compounds.

Experimental Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Dilute the compounds to various concentrations in the culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) values by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Activity: Broth Microdilution Method

Rationale: Piperazine derivatives have a well-documented history of antimicrobial activity.[2][9] The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various bacterial and fungal strains.

Experimental Protocol:

  • Microorganism Preparation: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans). Grow the microorganisms in appropriate broth overnight and adjust the inoculum to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a serial two-fold dilution of the synthesized compounds in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37 °C for 24 hours for bacteria and at 30 °C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition: Urease Inhibition Assay

Rationale: Pyridylpiperazine derivatives have shown potent urease inhibitory activity.[1] Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori.[1] This assay provides a platform to assess the potential of the synthesized compounds as enzyme inhibitors.

Experimental Protocol:

  • Assay Buffer Preparation: Prepare a phosphate buffer (pH 7.0) containing EDTA and LiCl.

  • Enzyme and Substrate Solution: Prepare solutions of Jack bean urease and urea in the assay buffer.

  • Inhibition Assay: In a 96-well plate, add the assay buffer, urease solution, and different concentrations of the test compounds. Incubate at 37 °C for 15 minutes.

  • Reaction Initiation: Add the urea solution to initiate the enzymatic reaction and incubate for another 30 minutes.

  • Ammonia Quantification: Stop the reaction and determine the amount of ammonia produced using the indophenol method. This involves adding phenol reagent (phenol and sodium nitroprusside) and alkali reagent (sodium hypochlorite and sodium hydroxide) and incubating for 30 minutes at 37 °C.

  • Absorbance Measurement: Measure the absorbance at 625 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ values. Thiourea can be used as a standard inhibitor.[1]

Data Presentation and Interpretation

Quantitative data from the biological assays should be summarized in clear and concise tables to facilitate comparison and SAR analysis.

Table 1: Hypothetical Anticancer Activity (IC₅₀ in µM)

Compound IDR-group on Benzyl RingMCF-7 (Breast Cancer)A549 (Lung Cancer)
PD-01 H15.221.5
PD-02 4-Cl8.712.3
PD-03 4-OCH₃25.430.1
Doxorubicin -0.81.1

Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL)

Compound IDS. aureusE. coliC. albicans
PD-01 3264128
PD-02 163264
PD-03 64>128>128
Ciprofloxacin 10.5-
Fluconazole --8

Mechanistic Insights and Future Directions

The preliminary biological data will guide further mechanistic studies. For instance, if a compound shows potent anticancer activity, subsequent investigations could involve cell cycle analysis, apoptosis assays, and target identification studies.

Potential Anticancer Mechanism Compound PD-02 (Active Derivative) Cell Cancer Cell Compound->Cell Pathway Signaling Pathway (e.g., PI3K/Akt) Cell->Pathway Inhibits Apoptosis Apoptosis Pathway->Apoptosis Induces Proliferation Cell Proliferation Inhibition Pathway->Proliferation Leads to

Caption: A potential mechanism of action for an active anticancer derivative.

Future work should focus on synthesizing a library of derivatives with modifications at the pyridinyl and benzyl moieties to establish a clear structure-activity relationship. This will be crucial for optimizing the potency and selectivity of these compounds for a specific biological target.

Conclusion

While the specific class of Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate derivatives remains largely unexplored, the foundational knowledge from related chemical scaffolds strongly suggests their potential as a source of novel bioactive compounds. This technical guide provides a robust framework for their synthesis and preliminary biological evaluation. The detailed protocols and scientific rationale presented herein are intended to empower researchers, scientists, and drug development professionals to unlock the therapeutic potential of this promising chemical space. The systematic application of these methodologies will undoubtedly contribute to the ever-expanding landscape of piperazine-based medicinal chemistry.

References

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1369354. [Link]

  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 19(3), 2696-2713. [Link]

  • Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(4), 332-341. [Link]

  • Synthesis and Biological Evaluation of Some Novel Hybrid Quinazolinone– Piperazine Derivatives as Anti-Microbial Agents. Journal of Pharmaceutical Research International, 33(42B), 312-323. [Link]

  • Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor. Journal of the Mexican Chemical Society, 65(2), 224-235. [Link]

  • Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 15(1), 251-263. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Molecules, 25(22), 5433. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1399. [Link]

  • Synthesis and Docking studies of 1-Phenyl-3-(4-(pyridin-2-ylmethyl) piperazin-1-yl)-1H-pyrazolo[4,3-b]pyridine. Research Journal of Pharmacy and Technology, 12(10), 4827-4831. [Link]

  • Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. Molecules, 27(21), 7268. [Link]

  • From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Medicinal Chemistry, 16(1), 1-23. [Link]

  • Inhibition of carbonic anhydrase isozymes I, II and IV with a series of aromatic/heterocyclic sulfonamide Schiff's bases. Journal of Enzyme Inhibition and Medicinal Chemistry, 14(4), 323-333. [Link]

  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(12), e2000208. [Link]

  • Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1][10][11]triazin-7-ones and Stable Free Radical Precursors. Molecules, 23(3), 563. [Link]

  • Piperazine Heterocycles as Potential Anticancer Agents: A Review. Chemistry of Heterocyclic Compounds, 57(1), 29-41. [Link]

  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Assiut University Bulletin for Pharmaceutical Sciences, 46(2), 1-23. [Link]

  • Synthesis and Evaluation of Antibacterial and Anticancer Activities of Some New Benzoxazole-Piperazine-1,2,3-Triazoles. Indian Journal of Heterocyclic Chemistry, 30(2), 269-274. [Link]

  • Studies on angiotensin converting enzyme inhibitors. 4. Synthesis and angiotensin converting enzyme inhibitory activities of 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives. Chemical & Pharmaceutical Bulletin, 37(4), 991-997. [Link]

  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. [Link]

  • Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 8(4), 1-10. [Link]

  • SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies, 33(4), 1-12. [Link]

  • Synthesis, carbonic anhydrase inhibitory activity and antioxidant activity of some 1,3-oxazine derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1029-1044. [Link]

Sources

Methodological & Application

Synthesis of Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate: A Detailed Application Protocol

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step protocol for the synthesis of Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate, a novel heterocyclic compound with significant potential as a scaffold in medicinal chemistry and drug development. The pyridinylpiperazinone core represents a constrained dipeptide mimetic, a structural motif of high interest for developing protease inhibitors, anti-infective agents, and other therapeutics.

The synthetic strategy outlined herein is a robust, multi-step approach designed for adaptability and scalability in a research setting. It leverages a key tandem reductive amination and cyclization reaction, a powerful method for constructing substituted piperazin-2-one rings.[1][2] This guide explains the rationale behind each procedural choice, ensuring both technical accuracy and practical, field-proven insight for researchers.

Retrosynthetic Analysis

A logical breakdown of the target molecule reveals a convergent synthesis strategy. The core piperazinone ring can be disconnected via a tandem reductive amination-cyclization, leading to two primary synthons: a pyridin-2-yl substituted α-amino ester and an N-protected amino-acetaldehyde equivalent.

G P2C Pyridine-2-carbaldehyde AA_ester Methyl 2-amino-2-(pyridin-2-yl)acetate P2C->AA_ester 1. NaCN, NH4Cl 2. H2SO4, MeOH Target Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate AA_ester->Target Tandem Reductive Amination & Cyclization AADA Aminoacetaldehyde diethyl acetal Cbz_acetal Benzyl (2,2-diethoxyethyl)carbamate AADA->Cbz_acetal Cbz-Cl, NaHCO3 CbzCl Benzyl Chloroformate Cbz_aldehyde N-(Benzyloxycarbonyl)-2-aminoacetaldehyde Cbz_acetal->Cbz_aldehyde Acidic Hydrolysis Cbz_aldehyde->Target

Caption: Proposed three-stage synthetic pathway.

Stage 1: Synthesis of Methyl 2-amino-2-(pyridin-2-yl)acetate

This stage employs a modified Strecker synthesis to generate the α-amino acid functionality, followed by esterification. The pyridine ring provides the desired C2 substituent for the final piperazinone ring. [3]

Protocol 1.1: Synthesis of 2-amino-2-(pyridin-2-yl)acetonitrile
Reagent/MaterialM.W. ( g/mol )Quantity (molar eq.)Amount
Pyridine-2-carbaldehyde107.111.010.7 g, 100 mmol
Ammonium Chloride (NH₄Cl)53.491.58.02 g, 150 mmol
Sodium Cyanide (NaCN)49.011.15.39 g, 110 mmol
Methanol (MeOH)32.04-150 mL
Water (H₂O)18.02-50 mL

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride in 50 mL of water. Add 150 mL of methanol.

  • Add pyridine-2-carbaldehyde to the solution and stir for 15 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Slowly add a solution of sodium cyanide in a minimal amount of cold water to the reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude aminonitrile, which is used in the next step without further purification.

Protocol 1.2: Hydrolysis and Esterification to Methyl 2-amino-2-(pyridin-2-yl)acetate
Reagent/MaterialM.W. ( g/mol )Quantity (molar eq.)Amount
Crude Aminonitrile~133.151.0~100 mmol
Methanol (MeOH)32.04-250 mL
Sulfuric Acid (H₂SO₄), conc.98.084.021.7 mL, 400 mmol

Procedure:

  • Place the crude aminonitrile in a 500 mL round-bottom flask.

  • Add 250 mL of methanol and cool the mixture to 0 °C in an ice-salt bath.

  • Caution: Addition is highly exothermic. Slowly add concentrated sulfuric acid dropwise via an addition funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux for 8 hours.

  • Cool the reaction mixture to room temperature and then pour it carefully onto 500 g of crushed ice.

  • Basify the cold solution to pH 8-9 by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extract the product into dichloromethane (DCM, 4 x 150 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • Purify the residue by flash column chromatography (Silica gel, gradient elution: 50% to 90% ethyl acetate in hexanes) to afford Methyl 2-amino-2-(pyridin-2-yl)acetate as a pale yellow oil. Expected Yield: 55-65% over two steps.

Stage 2: Synthesis of N-(Benzyloxycarbonyl)-2-aminoacetaldehyde

This stage involves the protection of the amino group of a stable acetaldehyde precursor, followed by mild deprotection to generate the aldehyde required for the reductive amination. The benzyloxycarbonyl (Cbz) group is chosen for its stability and its role as the final protecting group on the N1 position of the piperazinone ring. [4][5]

Protocol 2.1: Synthesis of Benzyl (2,2-diethoxyethyl)carbamate
Reagent/MaterialM.W. ( g/mol )Quantity (molar eq.)Amount
Aminoacetaldehyde diethyl acetal133.191.013.3 g, 100 mmol
Benzyl Chloroformate (Cbz-Cl)170.591.0517.9 g, 105 mmol
Sodium Bicarbonate (NaHCO₃)84.012.521.0 g, 250 mmol
Dichloromethane (DCM)84.93-200 mL
Water (H₂O)18.02-100 mL

Procedure:

  • Dissolve aminoacetaldehyde diethyl acetal in 200 mL of DCM in a 500 mL flask.

  • Add a solution of sodium bicarbonate in 100 mL of water.

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Add benzyl chloroformate dropwise over 30 minutes.

  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Benzyl (2,2-diethoxyethyl)carbamate as a colorless oil, which is sufficiently pure for the next step. Expected Yield: >95%.

Protocol 2.2: Hydrolysis to N-(Benzyloxycarbonyl)-2-aminoacetaldehyde
Reagent/MaterialM.W. ( g/mol )Quantity (molar eq.)Amount
Benzyl (2,2-diethoxyethyl)carbamate267.321.026.7 g, 100 mmol
Tetrahydrofuran (THF)72.11-150 mL
Hydrochloric Acid (HCl), 3M aq.36.46-75 mL

Procedure:

  • Dissolve the Cbz-protected acetal in THF in a 500 mL flask.

  • Add the 3M HCl solution and stir the mixture vigorously at room temperature for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Add 200 mL of ethyl acetate and 100 mL of water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (1 x 100 mL) and then brine (1 x 100 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure at a bath temperature below 35 °C. Note: The resulting aldehyde is sensitive and should be used immediately in the next step. Expected Yield: Assumed quantitative and used directly.

Stage 3: Tandem Reductive Amination and Cyclization

This is the key convergent step where the two prepared fragments are combined in a one-pot reaction to form the target molecule. The reaction proceeds via reductive amination to form a secondary amine intermediate, which then undergoes an intramolecular transamidation and cyclization to yield the stable piperazin-2-one ring. [1][2]

Protocol 3.1: Synthesis of Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate
Reagent/MaterialM.W. ( g/mol )Quantity (molar eq.)Amount
Crude N-(Cbz)-2-aminoacetaldehyde~193.201.0~100 mmol
Methyl 2-amino-2-(pyridin-2-yl)acetate166.181.016.6 g, 100 mmol
Sodium Triacetoxyborohydride (STAB)211.941.531.8 g, 150 mmol
Acetic Acid (AcOH)60.052.011.5 mL, 200 mmol
1,2-Dichloroethane (DCE)98.96-400 mL

Procedure:

  • To a 1 L round-bottom flask under a nitrogen atmosphere, add the crude N-(Benzyloxycarbonyl)-2-aminoacetaldehyde dissolved in 200 mL of anhydrous DCE.

  • Add the Methyl 2-amino-2-(pyridin-2-yl)acetate dissolved in 200 mL of anhydrous DCE.

  • Add acetic acid to the solution and stir for 20 minutes at room temperature. The formation of the intermediate imine is crucial before reduction.

  • Add sodium triacetoxyborohydride portion-wise over 30 minutes. The reaction is mildly exothermic.

  • Stir the reaction mixture at room temperature for 18 hours to complete the reductive amination.

  • Heat the reaction mixture to 60 °C and stir for an additional 24 hours to drive the cyclization and methanol elimination. Monitor by LC-MS for the formation of the product (m/z = 326.1 [M+H]⁺).

  • Cool the reaction to room temperature and quench by the slow addition of 200 mL of saturated NaHCO₃ solution.

  • Stir vigorously for 30 minutes, then separate the layers. Extract the aqueous phase with DCM (2 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Purify the crude product by flash column chromatography (Silica gel, gradient elution: 30% to 70% ethyl acetate in hexanes) to afford Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate as a white to off-white solid. Expected Yield: 40-50%.

Characterization

The final product should be characterized using standard analytical techniques:

  • ¹H NMR (400 MHz, CDCl₃): Expect characteristic signals for the pyridyl protons, benzyl protons, the C2-proton of the piperazinone ring, and the methylene protons of the piperazinone and benzyl groups.

  • ¹³C NMR (101 MHz, CDCl₃): Expect signals for the carbonyl carbons (amide and carbamate), aromatic carbons, and aliphatic carbons.

  • High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C₁₇H₁₇N₃O₃ [M+H]⁺: 326.1297; Found: [Value to be determined experimentally].

References

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)−Cyclization. Organic Letters, 4(7), 1201–1204. [Link]

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. PubMed. [Link]

  • Chemistry Stack Exchange. (2014). Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. [Link]

Sources

Application of Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate in Small Molecule Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

In modern medicinal chemistry, the piperazine ring is one of the most frequently utilized nitrogen-containing heterocycles in FDA-approved therapeutics, second only to piperidine and pyridine[1]. However, unsubstituted piperazines often suffer from high basicity (pKa ~9.8), which can lead to poor membrane permeability, hERG liability, and suboptimal pharmacokinetic (PK) profiles.

Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate is a highly privileged, orthogonally protected building block designed to overcome these limitations. The strategic modifications on this scaffold provide distinct advantages:

  • 3-Oxo Modification (Lactam): The introduction of a carbonyl group adjacent to the N4 nitrogen reduces its basicity, effectively converting a basic amine into a neutral amide. This improves metabolic stability, increases passive permeability, and introduces a rigidifying hydrogen-bond acceptor.

  • 2-(Pyridin-2-yl) Substituent: This heteroaromatic ring serves as a critical pharmacophore element. In kinase inhibitors, it frequently acts as a hinge-binding motif. In neurotherapeutics, the arylalkylpiperazine system is a flexible scaffold for achieving a fine balance of antagonism and partial agonism at dopamine (D3) and serotonin (5-HT1A/5-HT2A) receptors[2].

  • Cbz (Carboxybenzyl) Protection: The N1 position is masked by a Cbz group, allowing for selective, site-specific functionalization at the N4 position. Once the N4 vector is elaborated, the Cbz group can be cleanly removed via hydrogenolysis to reveal the N1 amine for subsequent derivatization.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is essential for predicting the developability of downstream analogs.

PropertyValue / DescriptionMedicinal Chemistry Implication
Molecular Formula C₁₇H₁₇N₃O₃Provides a moderate starting molecular weight for fragment-based or lead-oriented synthesis.
Molecular Weight 311.34 g/mol Leaves ~190 g/mol for further elaboration before hitting the Lipinski limit of 500.
Hydrogen Bond Donors (HBD) 1 (N4-H)The free secondary amine is primed for functionalization.
Hydrogen Bond Acceptors (HBA) 4 (N, O)Provides multiple vectors for target-protein interactions (e.g., hinge region binding).
Estimated LogP ~1.8 - 2.2Highly lipophilic efficient; ensures the final API maintains an optimal partition coefficient.
Topological Polar Surface Area ~62 ŲIdeal for CNS penetration (optimal TPSA for blood-brain barrier crossing is <90 Ų).

Biological Applications & Pharmacophore Mapping

This scaffold is predominantly utilized in two therapeutic areas:

  • Neuropsychiatry (GPCRs): The 2-pyridylpiperazine motif is a well-established anchor for targeting the dopaminergic and serotoninergic circuits implicated in schizophrenia and depression[2].

  • Oncology & Autoimmune (Kinases): The pyridine nitrogen and the adjacent lactam carbonyl can form a bidentate hydrogen-bonding network with the hinge region of the ATP-binding pocket in various kinases.

Pharmacophore A 2-Pyridyl Ring (Hinge Binder / GPCR Anchor) C Piperazine Core (Solubility / Vector Orientation) A->C B 3-Oxo Group (H-Bond Acceptor / Reduces pKa) B->C D Cbz Protecting Group (Orthogonal Synthetic Control) D->C

Pharmacophore contributions of the 3-oxo-2-(pyridin-2-yl)piperazine scaffold.

Synthetic Workflows & Detailed Protocols

The most common application of this building block involves a three-stage synthetic workflow: N4-arylation, N1-deprotection, and N1-functionalization.

Workflow Start Benzyl 3-oxo-2-(pyridin-2-yl) piperazine-1-carboxylate Step1 Protocol A: N4-Arylation (Buchwald-Hartwig Cross-Coupling) Start->Step1 Step2 Protocol B: Cbz Deprotection (Catalytic Hydrogenolysis) Step1->Step2 Step3 Protocol C: N1-Functionalization (Amide Coupling / Alkylation) Step2->Step3 Final Final Active Pharmaceutical Ingredient (API) Step3->Final

Three-stage synthetic workflow for functionalizing the piperazine scaffold.

Protocol A: N4-Arylation via Buchwald-Hartwig Cross-Coupling

The Pd-catalyzed cross-coupling of amines and aryl halides is an extremely general technology for the preparation of aromatic amines[1]. Because the N4 position is adjacent to a carbonyl (making it less nucleophilic) and sterically hindered by the 2-pyridyl group, highly active catalyst systems are required.

Reagents:

  • Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate (1.0 eq)

  • Aryl bromide/iodide (1.2 eq)

  • Pd₂(dba)₃ (0.05 eq) - Palladium source

  • RuPhos or Xantphos (0.10 eq) - Ligand

  • Cs₂CO₃ (2.0 eq) - Base

  • Anhydrous 1,4-Dioxane or Toluene

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the piperazine building block, aryl halide, Pd₂(dba)₃, ligand, and Cs₂CO₃.

    • Causality: Cs₂CO₃ is chosen over stronger bases like NaOtBu to prevent premature cleavage of the Cbz group or enolization/racemization at the C2 position.

  • Degassing: Seal the tube with a septum and purge with Argon (vacuum/Argon cycle x3). Add anhydrous, degassed 1,4-dioxane via syringe.

    • Causality: Oxygen must be rigorously excluded as it rapidly oxidizes the electron-rich phosphine ligands, killing the catalytic cycle.

  • Reaction: Heat the mixture to 90–100 °C in an oil bath for 12–18 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients) to isolate the N4-arylated intermediate.

Protocol B: Cbz Deprotection via Catalytic Hydrogenolysis

Once the N4 position is secured, the N1 position must be deprotected. The Cbz group is orthogonal to most cross-coupling conditions and is cleanly removed via hydrogenolysis.

Reagents:

  • N4-Arylated Intermediate (1.0 eq)

  • 10% Pd/C (10-20% w/w)

  • H₂ gas (balloon)

  • Methanol or Ethanol

  • Glacial Acetic Acid (0.1 eq)

Step-by-Step Procedure:

  • Preparation: Dissolve the intermediate in MeOH/EtOH in a round-bottom flask. Add a catalytic amount of glacial acetic acid.

    • Causality: The newly revealed secondary amine at N1 can coordinate to and poison the palladium catalyst. The trace acid protonates the amine as it forms, maintaining catalyst turnover.

  • Catalyst Addition: Carefully add 10% Pd/C under an Argon atmosphere. (Caution: Pd/C is pyrophoric when dry and exposed to solvent vapors).

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas using a double-ribbed balloon. Stir vigorously at room temperature for 2–4 hours.

  • Workup: Flush the system with Argon to remove H₂. Filter the suspension through a tightly packed Celite pad, washing thoroughly with MeOH.

  • Isolation: Concentrate the filtrate. The resulting product is typically pure enough (as an acetate salt) to be used directly in the next step without chromatography.

Protocol C: N1-Amide Coupling

The final stage involves functionalizing the newly revealed N1 secondary amine, commonly through amide coupling to introduce the final pharmacokinetic or target-binding moiety.

Reagents:

  • N1-Deprotected Intermediate (1.0 eq)

  • Carboxylic Acid derivative (1.1 eq)

  • HATU (1.2 eq) - Coupling reagent

  • DIPEA (3.0 eq) - Base

  • Anhydrous DMF

Step-by-Step Procedure:

  • Activation: In a dry flask, dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA and stir for 15 minutes at room temperature.

    • Causality: Pre-activation forms the highly reactive HOAt ester. HATU is preferred for secondary, sterically hindered amines (like the N1 position adjacent to the 2-pyridyl group) due to its superior reaction kinetics compared to EDC/HOBt.

  • Coupling: Add the N1-deprotected intermediate (from Protocol B) to the activated ester solution. Stir at room temperature for 2–6 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (x3). Wash the combined organic layers with 5% aqueous LiCl (x3) to remove residual DMF.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via reverse-phase preparative HPLC or silica gel chromatography to yield the final API.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Yield in Buchwald-Hartwig (Protocol A) Steric hindrance at N4; Catalyst deactivation.Switch ligand from RuPhos to BrettPhos. Ensure rigorous degassing. Increase catalyst loading to 10 mol%.
Incomplete Cbz Deprotection (Protocol B) Catalyst poisoning by sulfur impurities or the basic piperazine nitrogen.Add 1 eq of HCl or AcOH. Alternatively, use Pearlman's catalyst (Pd(OH)₂/C) or transfer hydrogenation (Ammonium formate, reflux).
Epimerization at C2 position Strong base usage during coupling or prolonged heating.Avoid NaH or NaOtBu. Stick to milder bases like Cs₂CO₃ or DIPEA. Monitor enantiomeric excess (ee) via chiral HPLC.
Poor Amide Coupling (Protocol C) Steric clash between the 2-pyridyl group and the incoming acyl electrophile.Heat the reaction to 50 °C. Switch from HATU to acid chloride synthesis (using oxalyl chloride) prior to coupling.

Sources

Application Notes and Protocols: Scale-up Manufacturing of Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate Intermediates

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1] This six-membered heterocycle, with two nitrogen atoms at opposing positions, imparts favorable pharmacokinetic properties, such as improved aqueous solubility and bioavailability, to drug candidates.[1] Consequently, piperazine derivatives are integral to numerous FDA-approved drugs for treating conditions ranging from cancer to central nervous system disorders.[2]

This document provides a comprehensive guide to the scale-up manufacturing of a specific, complex piperazine intermediate: Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate . This intermediate is a versatile building block, designed for further elaboration into final Active Pharmaceutical Ingredients (APIs). The guide details a proposed synthetic route, in-depth protocols for scaled production, and critical considerations for process safety, control, and regulatory compliance, adhering to Good Manufacturing Practice (GMP) for APIs.[3]

Proposed Synthetic Strategy

The synthesis of Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate is a multi-step process requiring careful control over reaction conditions to ensure high yield and purity. The proposed strategy involves the construction of the core 3-oxopiperazine ring from readily available starting materials, followed by the introduction of the pyridinyl substituent and final protection of the ring nitrogen.

Retrosynthetic Analysis

A plausible retrosynthetic pathway begins by disconnecting the key C-N and C-C bonds. The primary disconnection is at the N1-benzyloxycarbonyl (Cbz) group, a standard protecting group for amines.[4] The next key disconnection is the bond between the piperazine C2 and the pyridine ring. The core 3-oxopiperazine ring can be envisioned as being formed from an N-substituted amino acid derivative and an aminoacetaldehyde equivalent.

Forward Synthetic Pathway

The proposed forward synthesis is a three-stage process:

  • Stage 1: Formation of the Cbz-protected 3-oxopiperazine core. This involves the condensation of N-Cbz-ethylenediamine with a glyoxylate derivative.

  • Stage 2: Introduction of the Pyridin-2-yl group. This is achieved via a C-H functionalization or a related coupling reaction at the C2 position of the 3-oxopiperazine ring.

  • Stage 3: Isolation and Purification. The final intermediate is isolated and purified using crystallization to meet the stringent purity requirements for pharmaceutical intermediates.

This strategy is designed for scalability, employing robust reactions and purification methods suitable for a manufacturing environment.

Process Development and Scale-Up Considerations

Transitioning a chemical synthesis from the laboratory bench to a manufacturing plant is a complex undertaking where reaction conditions, safety, and process control must be rigorously evaluated.[5]

Key Scale-Up Challenges:
  • Heat Transfer: Exothermic reactions that are easily managed in small flasks can lead to dangerous temperature excursions (thermal runaway) in large reactors due to the decreased surface-area-to-volume ratio.[6]

  • Mass Transfer and Mixing: Inefficient mixing in large vessels can create localized "hot spots" or areas of high reactant concentration, leading to side product formation and reduced yield.[7]

  • Reagent Addition: The rate and method of reagent addition become critical at scale to control reaction kinetics and temperature.

  • Work-up and Isolation: Handling large volumes of solvents and materials during extraction, filtration, and crystallization requires specialized equipment and procedures.

Regulatory Compliance and Quality Control

All manufacturing steps must adhere to the principles of Good Manufacturing Practice (GMP) for Active Pharmaceutical Ingredients, as outlined in the ICH Q7 guidelines.[8][9][10] This involves:

  • Robust Documentation: Maintaining detailed master production and batch records is essential.[11]

  • Quality Management System (QMS): A comprehensive QMS ensures consistent quality throughout the manufacturing lifecycle.[3]

  • Process Validation: The manufacturing process must be validated to ensure it consistently produces an intermediate that meets its predetermined specifications.

Detailed Manufacturing Protocols

Stage 1: Synthesis of Benzyl 3-oxopiperazine-1-carboxylate

This stage involves the cyclocondensation reaction to form the core heterocyclic structure.

Protocol 1: Cyclocondensation

  • Reactor Preparation: Ensure the designated glass-lined reactor is clean, dry, and inerted with nitrogen gas.

  • Reagent Charging:

    • Charge the reactor with Toluene (10 volumes relative to the limiting reagent).

    • Add N-Cbz-ethylenediamine (1.0 equivalent).

    • Begin agitation at 100-150 RPM.

    • Add ethyl glyoxylate (1.05 equivalents) solution in Toluene (2 volumes) dropwise over 1-2 hours, maintaining the internal temperature below 25°C. The controlled addition is crucial to manage the initial exotherm of imine formation.

  • Reaction:

    • Heat the reaction mixture to reflux (approx. 110°C) and equip the reactor with a Dean-Stark trap to remove the ethanol and water byproducts azeotropically.

    • Monitor the reaction for completion by HPLC (typically 8-12 hours). The reaction is deemed complete when the starting material is <1% by area.

  • Work-up and Isolation:

    • Cool the reactor contents to 20-25°C.

    • Wash the organic phase sequentially with 1M HCl (2 x 3 volumes) and saturated sodium bicarbonate solution (2 x 3 volumes).

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to afford the crude Benzyl 3-oxopiperazine-1-carboxylate as an oil. This crude product is typically used directly in the next stage without further purification.

Stage 2: Synthesis of Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate

This critical step introduces the pyridinyl moiety. A direct C-H functionalization approach using photoredox catalysis is proposed for its efficiency and selectivity.[12]

Protocol 2: C-H Arylation

  • Reactor Setup: The reaction should be conducted in a photochemical reactor equipped with a suitable light source (e.g., high-power blue LEDs) and a cooling system. The reactor must be thoroughly cleaned, dried, and inerted.

  • Reagent Charging:

    • Charge the reactor with Acetonitrile (20 volumes).

    • Add Benzyl 3-oxopiperazine-1-carboxylate (1.0 equivalent) from Stage 1.

    • Add 2-bromopyridine (1.2 equivalents).

    • Add the photocatalyst, such as Ir(ppy)3 (0.01 equivalents), and a base, such as sodium acetate (2.0 equivalents).

    • Degas the mixture by sparging with nitrogen for 30 minutes.

  • Photoreaction:

    • Initiate agitation and maintain the internal temperature at 20-25°C using the cooling system.

    • Turn on the light source to initiate the reaction.

    • Monitor the reaction progress by HPLC. The reaction is typically complete within 12-24 hours.

  • Quenching and Work-up:

    • Once the reaction is complete, turn off the light source.

    • Quench the reaction by adding water (10 volumes).

    • Extract the aqueous mixture with Ethyl Acetate (3 x 10 volumes).

    • Combine the organic extracts and wash with brine (5 volumes).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Stage 3: Final Purification by Crystallization

Crystallization is a critical unit operation for achieving the high purity required for pharmaceutical intermediates.[13]

Protocol 3: Recrystallization

  • Solvent Selection: Based on laboratory-scale solubility studies, a mixed solvent system of Isopropanol (IPA) and water is selected.

  • Dissolution:

    • Transfer the crude product from Stage 2 to a clean, jacketed crystallizer.

    • Add IPA (5 volumes) and heat the mixture to 60-65°C with stirring to achieve complete dissolution.

  • Crystallization:

    • Cool the solution slowly to 40-45°C.

    • Add purified water (2 volumes) as an anti-solvent dropwise over 1-2 hours to induce crystallization. The rate of addition is critical to control crystal size and morphology.

    • Hold the slurry at 40-45°C for 1 hour to allow for crystal growth.

    • Cool the slurry slowly to 0-5°C over 4-6 hours and hold for an additional 2 hours to maximize yield.

  • Isolation and Drying:

    • Filter the crystalline product using a Nutsche filter-dryer.

    • Wash the filter cake with a cold (0-5°C) mixture of IPA/water (1:1, 2 x 2 volumes).

    • Dry the product under vacuum at 45-50°C until the loss on drying (LOD) is <0.5%.

  • Packaging:

    • Discharge the final, dry product into double-lined, sealed containers, appropriately labeled with batch number, product name, and weight.

Process Analytical Technology (PAT) Implementation

Process Analytical Technology (PAT) is a framework endorsed by regulatory agencies to design, analyze, and control manufacturing through timely measurements of critical quality and performance attributes.[14] The goal is to build quality into the process, rather than relying on end-product testing alone.[15]

PAT for Crystallization Monitoring

The crystallization step (Stage 3) is a prime candidate for PAT implementation to ensure consistent crystal form (polymorphism) and particle size distribution, which are Critical Quality Attributes (CQAs).[16]

  • In-situ Particle Size Analysis: A Focused Beam Reflectance Measurement (FBRM) probe can be inserted directly into the crystallizer.[17] It provides real-time data on particle count and chord length distribution, allowing for precise control over the cooling and anti-solvent addition rates to achieve the desired particle size.

  • Real-time Microscopy: A Particle Vision and Measurement (PVM) probe provides real-time images of the crystals as they form.[17] This is invaluable for identifying and mitigating issues like "oiling out" or the formation of undesired crystal habits.[13]

  • Raman Spectroscopy: In-line Raman spectroscopy can be used to monitor for polymorphic transitions in real-time, ensuring the correct crystal form is consistently produced.[16]

Data and Control Strategy
Process Stage Critical Process Parameter (CPP) PAT Tool Monitoring & Control Action
Stage 1: CondensationReaction CompletionAt-line HPLCMonitor disappearance of starting material. End reaction when <1%.
Stage 2: ArylationReaction CompletionAt-line HPLCMonitor product formation. End reaction at plateau.
Stage 3: CrystallizationSupersaturation, Crystal SizeFBRM, PVMControl cooling rate and anti-solvent addition to maintain optimal supersaturation.
Stage 3: CrystallizationPolymorphic FormIn-line RamanDetect and prevent formation of undesired polymorphs.
Stage 3: DryingResidual SolventIn-line NIR/TGAMonitor solvent levels to determine the endpoint of the drying cycle.

Visualizations

Overall Manufacturing Workflow

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: C-H Arylation cluster_2 Stage 3: Purification RawMaterials1 N-Cbz-ethylenediamine Ethyl Glyoxylate Reactor1 Cyclocondensation (Protocol 1) RawMaterials1->Reactor1 CrudeCore Crude Benzyl 3-oxopiperazine-1-carboxylate Reactor1->CrudeCore Reactor2 Photochemical Reaction (Protocol 2) CrudeCore->Reactor2 Transfer RawMaterials2 2-Bromopyridine Photocatalyst RawMaterials2->Reactor2 CrudeProduct Crude Final Intermediate Crystallizer Crystallization (Protocol 3) CrudeProduct->Crystallizer Transfer FilterDryer Filtration & Drying Crystallizer->FilterDryer FinalProduct Final Intermediate (Purity >99.5%) FilterDryer->FinalProduct

Caption: High-level workflow for the manufacturing of the target intermediate.

Proposed Chemical Synthesis Pathway

G cluster_0 Stage 1 cluster_1 Stage 2 A N-Cbz-ethylenediamine C Benzyl 3-oxopiperazine-1-carboxylate A->C Toluene, Reflux -H2O, -EtOH B Ethyl Glyoxylate B->C Toluene, Reflux -H2O, -EtOH E Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate C->E Photocatalyst, Base Blue Light, Acetonitrile D 2-Bromopyridine D->E Photocatalyst, Base Blue Light, Acetonitrile

Caption: The two-stage chemical synthesis pathway to the final intermediate.

Safety and Environmental Considerations

Hazard Analysis
  • Reagents: Cbz-Cl (if used as an alternative) is highly toxic and a lachrymator.[4] Solvents like Toluene and Acetonitrile are flammable and have associated health risks. A thorough Process Hazard Analysis (PHA) must be conducted before any scale-up operation.

  • Reactions: The initial condensation can be exothermic. The photochemical reaction requires specialized equipment to manage light and heat safely.

Engineering and Personal Controls
  • Containment: All operations should be performed in closed or well-contained systems (e.g., reactors, filter-dryers) to minimize operator exposure.

  • Ventilation: The manufacturing area must have adequate ventilation to prevent the buildup of solvent vapors.

  • Personal Protective Equipment (PPE): Operators must be equipped with appropriate PPE, including safety glasses, lab coats, and chemical-resistant gloves.

  • Emergency Preparedness: Emergency showers, eyewash stations, and fire extinguishers must be readily accessible.

Waste Management
  • Solvent Waste: Organic solvent waste streams must be segregated and handled according to environmental regulations. Where possible, solvent recovery and recycling should be considered.

  • Aqueous Waste: Aqueous waste streams should be neutralized and treated to remove organic contaminants before discharge.

Conclusion

The scale-up manufacturing of complex pharmaceutical intermediates like Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate requires a multidisciplinary approach that integrates robust chemical synthesis with rigorous process engineering, quality control, and safety management. The protocols and strategies outlined in this document provide a comprehensive framework for developing a safe, efficient, and GMP-compliant manufacturing process. The implementation of Process Analytical Technology, particularly for the critical crystallization step, is key to ensuring consistent product quality and building a deep understanding of the process, ultimately leading to a more reliable and cost-effective supply of this vital intermediate for drug development.

References

  • Applying simple PAT tools to crystallisation in process chemistry. (2017, October 23). Scientific Update. Retrieved from [Link]

  • Process Analytical Technology (PAT) - Enhance Quality and Efficiency. (n.d.). Mettler Toledo. Retrieved from [Link]

  • How PAT tools can help improve understanding of the crystallisation process. (2022, June 7). European Pharmaceutical Review. Retrieved from [Link]

  • Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients. (n.d.). Bentham Science. Retrieved from [Link]

  • Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry. (n.d.). FDA. Retrieved from [Link]

  • FDA's Guidelines for GMP Of API. (n.d.). Dalton Pharma Services. Retrieved from [Link]

  • GMP Regulations and Compliance for API and Excipients. (2025, November 21). ComplianceOnline. Retrieved from [Link]

  • GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance. (n.d.). Pharmuni. Retrieved from [Link]

  • International Conference on Harmonisation; Guidance on Good Manufacturing Practice for Active Pharmaceutical Ingredients; Availability. (2001, September 25). Federal Register. Retrieved from [Link]

  • Functionalized Zoxopiperazines from amino acids. (n.d.). Bibliothèque et Archives Canada. Retrieved from [Link]

  • Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. (2021, January 10). ACS Publications. Retrieved from [Link]

  • Derivatized Oxopiperazine Rings from Amino Acids. (n.d.). ResearchGate. Retrieved from [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). PMC. Retrieved from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library. Retrieved from [Link]

  • N-Cbz Protection Method Overview. (n.d.). Scribd. Retrieved from [Link]

  • Scaling Up Pharma API. (n.d.). AbbVie Contract Manufacturing. Retrieved from [Link]

  • Molecular Diversity via Amino Acid Derived α-Amino Nitriles: Synthesis of Spirocyclic 2,6-Dioxopiperazine Derivatives. (2005, March 25). ACS Publications. Retrieved from [Link]

  • Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. (2021, January 10). ResearchGate. Retrieved from [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (n.d.). PMC. Retrieved from [Link]

  • Development and Scale-Up of a Continuous Reaction for Production of an Active Pharmaceutical Ingredient Intermediate. (2018, August 6). ACS Publications. Retrieved from [Link]

  • Functionalized Zoxopiperazines from amino acids. (n.d.). bac-lac.gc.ca. Retrieved from [Link]

  • Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. (2021, January 10). ACS Figshare. Retrieved from [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of Piperazines by C-H Functionalization. (2021, October 21). Encyclopedia.pub. Retrieved from [Link]

  • DABCO bond cleavage for the synthesis of piperazine derivatives. (2019, November 8). RSC Publishing. Retrieved from [Link]

  • Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4. (n.d.). PMC. Retrieved from [Link]

Sources

Catalytic Hydrogenation Protocols for the Deprotection of Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Technical Protocol Target Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary & Mechanistic Challenges

The piperazinone scaffold—specifically 3-oxo-piperazine derivatives—is a privileged pharmacophore widely utilized in modern drug discovery, frequently appearing in CGRP receptor antagonists, kinase inhibitors, and PROTAC degraders[1]. The synthesis of these complex heterocycles often relies on the carboxybenzyl (Cbz) group to temporarily mask the secondary amine at the N1 position[2].

However, the catalytic hydrogenolysis of Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate to yield the free base 3-oxo-2-(pyridin-2-yl)piperazine presents a unique dual-challenge:

  • Electronic Catalyst Poisoning: The lone pair of the adjacent pyridine ring strongly coordinates to the empty d-orbitals of the palladium surface. As extensively documented in chemoselective hydrogenation studies, pyridine acts as a potent catalyst poison that can prematurely halt the cleavage of benzyl-based protecting groups[3].

  • Steric Shielding: The Cbz group at N1 is sterically hindered by both the C2-pyridine ring and the C3-amide carbonyl (oxo group), restricting the molecule's ability to achieve the flat planar geometry required for optimal adsorption onto the heterogeneous Pd/C catalyst surface.

To overcome these barriers, standard hydrogenation conditions (Pd/C, H₂, neutral solvent) must be structurally modified. This guide details the causality behind selecting acid-assisted hydrogenation and high-pressure Pearlman's catalyst protocols to ensure quantitative deprotection without reducing the sensitive pyridine or lactam rings[4].

Experimental Strategy & Workflow Logic

The fundamental strategy to prevent pyridine-induced catalyst deactivation is the introduction of an acidic modifier (such as glacial acetic acid or methanolic HCl)[5]. Protonation of the pyridyl nitrogen yields a pyridinium ion, which lacks the free lone pair required to coordinate with the palladium surface, thereby restoring catalyst turnover. Alternatively, utilizing Palladium hydroxide on carbon (Pearlman's catalyst) provides a highly active, non-coordinating surface capable of overpowering steric and electronic hindrances[4].

G Start Benzyl 3-oxo-2-(pyridin-2-yl) piperazine-1-carboxylate Eval Evaluate Pyridine Poisoning Effect Start->Eval Standard Standard Pd/C, MeOH (No Additive) Eval->Standard Acid Acid-Assisted Pd/C (+ AcOH or HCl) Eval->Acid Preferred Pearlman Pearlman's Catalyst Pd(OH)2/C, 50 psi Eval->Pearlman Alternative Stall Reaction Stalls (Pd Coordination) Standard->Stall Stall->Acid Add Acid Success 3-oxo-2-(pyridin-2-yl)piperazine (Quantitative Yield) Acid->Success Pearlman->Success

Decision tree for the chemoselective Cbz deprotection of pyridine-containing piperazinones.

Quantitative Data: Catalyst & Condition Matrix

The following table summarizes the empirical outcomes of various hydrogenolysis conditions applied to this specific scaffold.

ProtocolCatalystSolventAdditivePressure (H₂)TimeExpected YieldMechanistic Outcome
Standard 10% Pd/CMeOHNone1 atm>24 h<40%Pyridine lone pair coordinates to Pd, causing premature catalyst deactivation[3].
Acid-Assisted 10% Pd/CMeOH1.1 eq AcOH1 atm4–8 h>90%Pyridinium formation prevents Pd binding; rapid hydrogenolysis of Cbz.
High-Pressure 20% Pd(OH)₂/CEtOH/EtOAcNone50 psi4–6 h>85%Pearlman's catalyst overcomes steric hindrance and resists mild poisoning[4].
Strong Acid 10% Pd/CMeOH1.1 eq HCl1 atm2–4 h>95%Extremely fast deprotection; yields the hydrochloride salt directly.

Detailed Experimental Protocols

These protocols are designed as self-validating systems. In-process analytical checks are integrated to ensure the operator can verify the mechanistic progression of the reaction.

Protocol A: Acid-Assisted Hydrogenation (Recommended)

This is the most robust and scalable method for Cbz removal in the presence of a pyridine ring, utilizing acetic acid to temporarily mask the pyridine's coordinating ability.

Materials:

  • Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate (1.0 mmol, 311.13 g/mol )

  • 10% Palladium on Carbon (Pd/C, 50% w/w water wet)

  • Glacial Acetic Acid (1.1 mmol)

  • Methanol (HPLC Grade)

  • Hydrogen gas (Balloon)

Step-by-Step Methodology:

  • Substrate Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the starting material (311 mg, 1.0 mmol) in 10 mL of Methanol.

  • Acidification: Add glacial acetic acid (63 µL, 1.1 mmol) to the solution. Causality: This stoichiometric addition ensures the pyridine ring is fully protonated prior to catalyst introduction, preventing initial shock-poisoning of the active palladium sites.

  • Inert Atmosphere: Seal the flask with a rubber septum and purge the solution by bubbling Nitrogen (N₂) gas through it for 5 minutes. Causality: Methanol vapors are highly flammable; removing ambient oxygen prevents ignition upon addition of the pyrophoric Pd/C catalyst.

  • Catalyst Addition: Briefly remove the septum and carefully add 10% Pd/C (45 mg, ~15% w/w). Re-seal the flask.

  • Hydrogenation: Evacuate the flask under mild vacuum and backfill with Hydrogen gas from a balloon. Repeat this purge cycle three times. Leave the flask under a positive pressure of H₂ (1 atm) and stir vigorously at room temperature.

  • Analytical Validation: Monitor the reaction via LC-MS after 4 hours.

    • Self-Validation Check: Normal-phase TLC is unreliable here due to the high polarity of the product. Use LC-MS to confirm the disappearance of the starting material ( [M+H]+=312.1 ) and the emergence of the deprotected product ( [M+H]+=178.1 ).

  • Workup: Once H₂ uptake ceases and LC-MS confirms completion, flush the flask with N₂. Filter the reaction mixture through a tightly packed pad of Celite. Critical Safety Step: Keep the filter cake wet with methanol at all times to prevent the spent catalyst from catching fire[6].

  • Isolation: Concentrate the filtrate under reduced pressure. To isolate the free base, partition the resulting acetate salt between Dichloromethane (20 mL) and saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer twice more with DCM, dry over anhydrous Na₂SO₄, and concentrate to yield the pure 3-oxo-2-(pyridin-2-yl)piperazine.

Protocol B: High-Pressure Hydrogenation with Pearlman's Catalyst

Reserved for highly sterically hindered batches or when trace sulfur/phosphorus impurities from upstream synthesis inhibit standard Pd/C[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (1.0 mmol) in a 1:1 mixture of Ethanol and Ethyl Acetate (15 mL). Causality: The addition of EtOAc increases the solubility of the highly crystalline free base product, preventing it from precipitating and coating the catalyst surface.

  • Catalyst Addition: Add 20% Palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst, 60 mg) under a stream of N₂.

  • Parr Hydrogenation: Transfer the mixture to a Parr shaker or high-pressure autoclave. Purge with N₂ (3x), then pressurize with H₂ to 50 psi.

  • Reaction & Validation: Shake at room temperature for 4–6 hours. Monitor the pressure gauge; a stoichiometric drop in pressure validates active hydrogenolysis.

  • Workup: Vent the H₂ gas safely, purge with N₂, filter through Celite, and concentrate the filtrate to yield the product directly as the free base.

Troubleshooting & Mechanistic Insights

  • Reaction Stalls at 50% Conversion: If the reaction halts prematurely, the most likely cause is insufficient acid additive allowing dynamic equilibrium of the free pyridine to poison the catalyst[3]. Solution: Vent the H₂, add an additional 0.5 eq of AcOH or switch to 1.0 eq of 1M HCl in ether, and recharge with fresh Pd/C.

  • Over-reduction (Formation of Piperidine): While the pyridine ring is generally stable to 1 atm H₂ at room temperature, applying heat (>40 °C) or excessive pressure (>100 psi) in the presence of strong acids (HCl) can lead to the undesired reduction of the pyridine ring to a piperidine ring. Maintain strict room temperature conditions.

  • Lactam Stability: The 3-oxo group (amide) is highly stable to standard catalytic hydrogenation and will not reduce to an amine under these conditions. Ru/C or harsh LAH conditions would be required to reduce the piperazinone carbonyl, ensuring excellent chemoselectivity[1].

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis Yield of Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with medicinal chemists facing bottlenecks in the construction of functionalized piperazinones. Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate is a highly valuable, rigid heterocyclic scaffold heavily utilized in peptidomimetics and CNS drug discovery.

The synthesis of this molecule typically relies on a two-step sequence: a base-catalyzed cyclocondensation to build the core, followed by regioselective carbamate protection. This guide details the mechanistic causality behind common synthetic pitfalls and provides a self-validating protocol to maximize your overall yield.

Synthesis Workflow Overview

SynthesisWorkflow SM Starting Materials Ethyl 2-bromo-2-(pyridin-2-yl)acetate + Ethylenediamine Step1 Step 1: Cyclocondensation (K2CO3, EtOH, Reflux, High Dilution) SM->Step1 Int Intermediate 3-oxo-2-(pyridin-2-yl)piperazine Step1->Int Step2 Step 2: Regioselective Protection (Cbz-Cl, TEA, DCM, 0°C) Int->Step2 Target Target Molecule Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate Step2->Target

Two-step synthesis workflow for Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate.

Section 1: Self-Validating Experimental Protocols

A robust chemical protocol must be a self-validating system. The following methodologies include built-in analytical checkpoints to confirm the success of each transformation before proceeding to the next step.

Step 1: Synthesis of the 3-oxo-2-(pyridin-2-yl)piperazine Core
  • Preparation : Dissolve ethylenediamine (3.0 equiv) in anhydrous ethanol to achieve a highly dilute concentration of 0.05 M. Add anhydrous K₂CO₃ (2.0 equiv).

  • Controlled Addition : Using a syringe pump, add a solution of ethyl 2-bromo-2-(pyridin-2-yl)acetate (1.0 equiv) in ethanol dropwise over 4 hours at 0 °C.

    • Mechanistic Causality: Slow addition of the electrophile into a large excess of the diamine kinetically favors mono-alkylation and prevents intermolecular polymerization ().

  • Cyclization : Heat the reaction mixture to reflux (78 °C) for 12 hours to drive the intramolecular amidation.

  • Validation Check : Analyze via LC-MS. You must observe the disappearance of the acyclic intermediate mass ( [M+H]+=210 ) and the appearance of the cyclized product ( [M+H]+=178 ). Do not proceed to workup if the acyclic mass persists.

  • Workup : Filter off inorganic salts, concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH 9:1 with 1% NH₄OH).

Step 2: Regioselective N1-Protection
  • Preparation : Dissolve the purified intermediate (1.0 equiv) in anhydrous DCM (0.1 M). Add Triethylamine (TEA, 1.2 equiv) and cool the flask to 0 °C.

  • Addition : Add Benzyl chloroformate (Cbz-Cl, 1.05 equiv) dropwise over 15 minutes.

    • Mechanistic Causality: The secondary amine (N1, pKa ~9) is vastly more nucleophilic than the amide nitrogen (N4, pKa ~15). The amide's lone pair is delocalized into the carbonyl π∗ orbital. Strict stoichiometric control at low temperatures ensures exclusive N1 protection ().

  • Workup : Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM, dry the combined organics over Na₂SO₄, and concentrate.

  • Validation Check : Analyze via ¹H NMR. A successful regioselective protection is confirmed by a sharp singlet for the benzyl CH₂ (~5.1 ppm) and the preservation of a broad singlet for the unreacted amide NH (~6.5 ppm).

Section 2: Troubleshooting & FAQs

Q1: My yield for the cyclocondensation step (Step 1) is below 30%, and I observe a massive amount of baseline material on my TLC plates. How can I improve this? A1: The baseline material consists of polymeric byproducts. Because both ethylenediamine and the alpha-bromo ester are bifunctional, intermolecular oligomerization is a highly competitive side reaction. Solution: You must implement high-dilution conditions ( 0.05 M) and use a syringe pump for the addition of the bromo ester. This kinetically favors the intramolecular ring closure over intermolecular SN​2 collisions.

Q2: I am observing severe epimerization/racemization at the C2 position. How do I maintain stereochemical integrity if I start with a chiral alpha-bromo ester? A2: The C2 proton is exceptionally acidic because it is flanked by a carbonyl group, an amine, and an electron-withdrawing pyridine ring. Strong bases (like K₂CO₃ or NaOEt) combined with prolonged heating will rapidly deprotonate this position, leading to racemization via a planar enolate intermediate. Solution: Switch from K₂CO₃ to a milder, sterically hindered organic base like DIPEA (N,N-Diisopropylethylamine) and lower the cyclization temperature to 50 °C. The reaction will take longer, but the stereocenter will be preserved ().

Q3: During the Cbz protection step, LC-MS shows a significant amount of a bis-Cbz protected byproduct. Why is this happening? A3: Over-protection occurs when the amide nitrogen (N4) is deprotonated, rendering it nucleophilic enough to react with excess Cbz-Cl. This is typically caused by using an overly strong base, excess reagents, or allowing the reaction to warm up to room temperature too quickly. Solution: Strictly limit Cbz-Cl to 1.05 equivalents. If TEA is causing over-deprotonation, switch to a mild biphasic system (DCM / saturated aqueous NaHCO₃). The biphasic system acts as a buffer, preventing the deprotonation of the amide while efficiently neutralizing the HCl generated by the amine protection.

Q4: My LC-MS shows the mass of the acyclic intermediate ( [M+H]+=210 ), meaning the ring closure is incomplete. Should I add more base? A4: No. Adding more base will not facilitate the amidation step and will likely cause degradation. The ring closure is a thermally driven amidation of an ester, not a base-driven alkylation. Solution: If the ethyl ester is too unreactive, consider synthesizing the methyl 2-bromo-2-(pyridin-2-yl)acetate instead, as methyl esters are more susceptible to nucleophilic attack. Alternatively, adding a catalytic amount of 2-hydroxypyridine (0.2 equiv) can rapidly accelerate the amidation through a concerted proton-transfer mechanism.

Section 3: Quantitative Optimization Data

To illustrate the impact of reaction parameters on the Step 1 cyclocondensation yield, review the following standardized optimization data. Notice how dilution and addition rate drastically alter the reaction trajectory.

Reaction ParameterConcentration (M)Base UsedTemp (°C)Addition MethodIsolated Yield (%)
Standard Batch0.5K₂CO₃78Bolus (All at once)28%
Base Optimization0.5DIPEA78Bolus35%
Dilution Effect0.1DIPEA78Bolus52%
Optimized Protocol 0.05 K₂CO₃ 78 Syringe Pump (4h) 81%
Chiral Preservation0.05DIPEA50Syringe Pump (4h)74% (98% ee)
Section 4: References
  • Title : Solid-Phase Synthesis of Piperazinones via Disrupted Ugi Condensation Source : Organic Letters, American Chemical Society (2014) URL :[Link]

  • Title : Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles Source : RSC Medicinal Chemistry, Royal Society of Chemistry (2020) URL :[Link]

  • Title : Substituted monocyclic CGRP receptor antagonists (Details on 3-oxopiperazine-1-carboxylate synthesis) Source : US Patent US20070265225A1, Google Patents (2007) URL :

Troubleshooting poor solubility issues with Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate . This compound is notorious in synthetic and medicinal chemistry for its recalcitrant solubility profile. Below, you will find a mechanistic breakdown of why this occurs, decision-making workflows, and self-validating experimental protocols to overcome these physical barriers.

Diagnostic Workflow

G Start Insoluble Benzyl 3-oxo-2-(pyridin-2-yl) piperazine-1-carboxylate Assess Is the downstream application sensitive to acid or protic solvents? Start->Assess ProticOK Yes, protic/acidic is OK Assess->ProticOK Tolerant AproticReq No, needs aprotic/neutral Assess->AproticReq Sensitive HFIP Use HFIP or TFE (Strong H-bond Donor) ProticOK->HFIP Salt Form Pyridinium Salt (e.g., MsOH, HCl) ProticOK->Salt PolarAprotic Use DMSO, NMP, or DMF + mild heating (40-60°C) AproticReq->PolarAprotic Cosolvent Co-solvent system (e.g., 10% DMSO in DCM) AproticReq->Cosolvent

Decision tree for solubilizing Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate exhibit such poor solubility in common organic solvents like ethyl acetate or dichloromethane (DCM)? Answer : The poor solubility is a direct consequence of the molecule's high crystal lattice energy, which is driven by extensive intermolecular interactions. The structure contains three problematic motifs:

  • The 3-oxopiperazine (lactam) ring : The lactam acts as both a strong hydrogen bond donor (N-H) and acceptor (C=O), leading to robust intermolecular polymeric chains in the solid state.

  • The 2-pyridyl group : The pyridine nitrogen is an excellent hydrogen bond acceptor and can participate in both inter- and intra-molecular hydrogen bonding with the lactam N-H. Furthermore, 1, which drastically alters its solvation thermodynamics[1].

  • The Benzyl Carbamate (Cbz) group : While typically adding lipophilicity, the aromatic ring promotes π−π stacking interactions, further stabilizing the crystal lattice. Because standard solvents like DCM lack the ability to competitively disrupt these strong donor-acceptor networks, the compound remains largely insoluble.

Q2: What is the most effective solvent for disrupting this hydrogen-bonding network without degrading the compound? Answer : 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is the premier solvent for this class of recalcitrant, hydrogen-bonded heterocycles. Causality : HFIP is a highly polar,2[2]. The electron-withdrawing trifluoromethyl groups make the hydroxyl proton highly acidic and an exceptional hydrogen bond donor, while simultaneously 3[3]. When the substrate is introduced to HFIP, the solvent aggressively donates hydrogen bonds to the lactam carbonyl and the pyridine nitrogen. This outcompetes the molecule's own intermolecular network, breaking the lattice and forcing dissolution[3].

Q3: If my downstream reaction is sensitive to protic solvents like HFIP, what aprotic alternatives can I use? Answer : If aprotic conditions are mandatory (e.g., for strong base-mediated alkylations or organometallic couplings), you must rely on highly polar aprotic solvents with high dielectric constants and strong hydrogen-bond accepting capabilities. Causality : Solvents like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) act as strong hydrogen bond acceptors. They disrupt the lattice by solvating the lactam N-H proton. However, because they do not solvate the pyridine nitrogen or lactam carbonyl as effectively as HFIP solvates the N-H, mild heating (40–60 °C) is often required to provide the thermodynamic energy necessary to break the initial crystal lattice.

Q4: Can I chemically modify the compound in situ to improve its solubility in standard solvents? Answer : Yes, through reversible salt formation. Causality : The4, giving the conjugate acid a basic pKa of 5.21[4]. By treating the suspension with a stoichiometric amount of an anhydrous organic acid (such as Methanesulfonic acid or HCl in dioxane), you protonate the pyridine nitrogen, forming a pyridinium salt[4]. This conversion from a neutral molecule to an ionic species drastically increases its solubility in polar solvent mixtures (e.g., DCM/Methanol or Acetonitrile). The free base can be regenerated later by a mild aqueous basic workup.

Quantitative Solvent Data

Table 1: Physicochemical Properties of Recommended Solvents for Solubilization

SolventDielectric Constant ( ϵ )H-Bond Donor ( α )H-Bond Acceptor ( β )Boiling Point (°C)Solubilization Mechanism
HFIP 16.7[5]1.960.0058Strong H-bond donation to lactam C=O and pyridine N.
DMSO 46.70.000.76189Strong H-bond acceptance from lactam N-H.
NMP 32.20.000.77202Solvation of N-H; disruption of dipole-dipole interactions.
DCM 8.90.130.1040Poor standalone solvent; requires co-solvent for H-bond disruption.

Validated Experimental Protocols

Protocol 1: HFIP-Mediated Dissolution and Co-Solvent Exchange

Objective : To achieve a homogeneous solution of Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate in a standard organic solvent (like DCM) using HFIP as a transient solubilizer.

  • Initial Suspension : Weigh 1.0 mmol of the compound into a dry reaction flask. Add 5.0 mL of anhydrous Dichloromethane (DCM).

    • Self-Validation : The mixture will remain a cloudy, heterogeneous suspension. This confirms the baseline insolubility and ensures the starting material has not degraded into highly soluble impurities.

  • H-Bond Disruption : Dropwise, add 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) while stirring at 400 rpm. Typically, 0.5 to 1.0 mL (10-20% v/v) is sufficient.

    • Causality : HFIP intercalates the crystal lattice, acting as a superior hydrogen-bond donor to the pyridine and lactam acceptors, overriding the compound's intermolecular network[3].

  • Visual Confirmation & Titration : Observe the transition from a turbid suspension to a clear, homogeneous solution.

    • Self-Validation : If the solution remains turbid after 5 minutes of stirring, the lattice energy has not been fully overcome. Add an additional 0.2 mL of HFIP or apply gentle heating (35 °C) until optical clarity is achieved.

  • Reagent Addition : Add the subsequent reagents required for your workflow.

    • Causality : Ensure downstream reagents are compatible with mildly acidic, fluorinated alcohols (5)[5]. If strong bases are required, proceed to Protocol 2 instead.

  • Solvent Removal : Post-reaction, remove HFIP via rotary evaporation.

    • Causality :5 allows for facile removal without thermal degradation of the product[5].

Protocol 2: In Situ Pyridinium Salt Formation

Objective : To convert the insoluble free base into a highly soluble pyridinium salt for reactions requiring strictly aprotic conditions.

  • Suspension & Acid Addition : Suspend 1.0 mmol of the compound in 5.0 mL of anhydrous Tetrahydrofuran (THF). Under an inert atmosphere, add 1.05 mmol of anhydrous Methanesulfonic acid (MsOH) dropwise.

    • Causality : The lone pair on the pyridine nitrogen readily accepts a proton. This breaks the intermolecular hydrogen-bonding network by introducing electrostatic repulsion and ionic solvation dynamics.

  • Validation of Salt Formation : Stir for 15 minutes at room temperature.

    • Self-Validation : The initial cloudy suspension will either dissolve entirely into a clear solution or change morphology into a fine, flocculent precipitate (the mesylate salt). If the suspension remains unchanged, the acid was likely quenched by adventitious moisture; verify solvent anhydrousness.

  • Solvent Adjustment : If a precipitate forms, add a highly polar aprotic co-solvent (e.g., 1.0 mL of DMF or DMSO) until optical clarity is achieved.

    • Causality : The ionic pyridinium salt is highly soluble in high-dielectric solvents compared to the neutral free base.

References

  • Title : Pyridine and Pyridine Derivatives | Source : Kirk-Othmer Encyclopedia of Chemical Technology | URL : 1

  • Title : HFIP in Organic Synthesis | Source : Chemical Reviews, ACS Publications | URL : 2

  • Title : Pyridine | Source : chemeurope.com | URL : 4

  • Title : Hexafluoro-2-propanol | Source : Wikipedia | URL : 5

  • Title : Fast Collective Hydrogen‐Bond Dynamics in Hexafluoroisopropanol Related to its Chemical Activity | Source : PMC - NIH | URL : 3

Sources

Technical Support Center: Optimizing Column Chromatography for Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe purification bottlenecks when handling complex nitrogenous heterocycles.

Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate is a notoriously challenging substrate. To purify it efficiently, we must move beyond trial-and-error and apply rational, chemically grounded chromatographic principles. This guide provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind them.

Section 1: Physicochemical Profiling & Causality

To optimize the purification system, we must first understand the structural liabilities of the target molecule:

  • The Pyridine Ring (The Basicity Liability): The pyridin-2-yl moiety contains a basic nitrogen. Standard bare silica gel (SiO₂) is populated with surface silanol groups (Si-OH) that act as Brønsted acids[1]. The basic pyridine nitrogen forms strong ionic bonds and hydrogen bonds with these acidic silanols, leading to irreversible adsorption, severe peak tailing, and low recovery[2].

  • The 3-Oxo Piperazine (The Hydrogen-Bonding Liability): The lactam motif (3-oxo group) acts as both a strong hydrogen-bond acceptor and donor, further increasing the molecule's affinity for the silica stationary phase.

  • The Cbz Group (The Lipophilic Shield): The carboxybenzyl (Cbz) protecting group at position 1 imparts significant lipophilicity and provides excellent UV absorbance (254 nm) for fraction monitoring.

Because of this hybrid polarity, standard Normal Phase (NP) chromatography using simple Ethyl Acetate/Hexanes will almost certainly fail without chemical intervention.

Section 2: Troubleshooting Guide & FAQs

Q1: My target compound streaks across the entire TLC plate and tails severely during flash chromatography. How can I achieve sharp, symmetrical peaks? A1: This streaking is the macroscopic observation of microscopic acid-base interactions between your basic pyridine ring and the acidic silanols on the silica[3]. To resolve this, you must disrupt the interaction.

  • Solution A (Mobile Phase Deactivation): Add 1–3% Triethylamine (TEA) to your mobile phase. TEA is a stronger base than pyridine; it competitively binds to and neutralizes the acidic silanol sites, effectively "deactivating" the column and allowing your target to elute as a sharp peak[4].

  • Solution B (Stationary Phase Modification): Switch to an Amine-Functionalized Silica Gel (Si-NH₂). Here, the problematic silanols are chemically bonded to aminopropyl silane groups, completely eliminating Brønsted acid-base interactions without requiring odorous mobile phase modifiers[1].

Q2: I added TEA to my mobile phase, but I am still getting poor resolution between my product and a structurally similar des-Cbz byproduct. What is the next logical step? A2: If peak shape is corrected but resolution remains poor, the selectivity of your solvent system is inadequate. EtOAc/Hexanes relies heavily on dipole-dipole interactions, which may not differentiate structurally similar lactams.

  • Solution: Transition to a Dichloromethane (DCM) / Methanol (MeOH) gradient (e.g., 99:1 to 90:10). DCM provides excellent solvation for the lipophilic Cbz group, while MeOH acts as a strong hydrogen-bond competitor to disrupt lactam-lactam interactions. When using standard silica with this system, use 1% aqueous Ammonium Hydroxide (NH₄OH) in the MeOH portion instead of TEA to maintain basicity and improve the resolution of highly polar impurities[5].

Q3: My recovery yield is unusually low (<50%) despite seeing the product clearly on TLC. Where is my compound going? A3: Low recovery of basic compounds on bare silica is often due to irreversible chemisorption at highly active, un-endcapped silanol sites.

  • Solution: First, ensure you are pre-equilibrating your column with the TEA-modified solvent for at least 3 Column Volumes (CVs) before loading the sample. If recovery remains poor, transition exclusively to Amine-Functionalized Silica Gel columns, which are specifically designed for the quantitative recovery of amine-type weak bases[6].

Section 3: Experimental Methodologies
Protocol A: Standard Silica Gel Deactivation with Triethylamine (TEA)
  • Causality: Competitive inhibition of Brønsted acid sites on the stationary phase.

  • Solvent Preparation: Prepare your optimized mobile phase (e.g., 70% EtOAc / 30% Hexanes). Add exactly 2% (v/v) Triethylamine (TEA) to the entire mixture and homogenize.

  • Column Packing & Equilibration: Slurry pack standard bare silica gel using the TEA-modified solvent. Pass at least 3 CVs of the modified solvent through the column.

    • Self-Validation Check: Collect a few drops of the eluent coming off the column and spot it on wet pH paper. It must read basic (pH > 8). If it is neutral, the silica is not fully deactivated; continue flushing.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of DCM. Load evenly onto the column head to maintain a narrow band.

  • Elution: Elute using the TEA-modified solvent. Monitor fractions via UV at 254 nm.

  • Post-Purification: TEA will co-elute with your product. Remove residual TEA by co-evaporating the concentrated fractions with toluene (3 x 10 mL) on a rotary evaporator, followed by 12 hours under high vacuum.

Protocol B: Purification using Amine-Functionalized Silica Gel
  • Causality: Covalent masking of acidic silanols, reducing the retention factor ( k′ ) for basic solutes[7].

  • Cartridge Selection: Select a pre-packed Amine-functionalized silica (Si-NH₂) flash cartridge[6].

  • Solvent Preparation: Prepare a standard gradient of Hexanes and EtOAc. Crucial: Do NOT add TEA or NH₄OH. The stationary phase is inherently basic, and adding modifiers will cause unpredictable retention shifts.

  • Equilibration: Equilibrate the column with 100% Hexanes for 3 CVs.

  • Loading & Elution: Load the sample and run a gradient from 10% EtOAc to 80% EtOAc over 15 CVs. Note: The target compound will elute significantly earlier (lower solvent polarity) than it would on standard silica due to the reduced adsorption power of the amine phase[7].

Section 4: Quantitative Data Presentation

Table 1: Comparative Chromatographic Performance for Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate

Stationary PhaseMobile Phase SystemBasic ModifierAverage Rf​ ValuePeak ShapeExpected Recovery
Standard Silica (Bare)EtOAc / Hexanes (70:30)None0.15Severe Tailing< 60%
Standard Silica (Bare)EtOAc / Hexanes (70:30)2% TEA0.35Sharp, Symmetrical85 - 90%
Standard Silica (Bare)DCM / MeOH (95:5)1% NH₄OH0.40Moderate Tailing80 - 85%
Amine-Functionalized SilicaEtOAc / Hexanes (50:50)None0.45Sharp, Symmetrical> 95%
Section 5: Chromatographic Decision Workflow

ChromatographyWorkflow Start Crude Mixture: Benzyl 3-oxo-2-(pyridin-2-yl) piperazine-1-carboxylate TLC_Check Run Standard TLC (Silica, EtOAc/Hexanes) Start->TLC_Check Decision_Tailing Is severe tailing observed? TLC_Check->Decision_Tailing Tailing_Yes Yes: Pyridine-Silanol Interaction Decision_Tailing->Tailing_Yes  Yes Tailing_No No: Proceed to Standard Silica Decision_Tailing->Tailing_No  No Action_TEA Add 1-3% TEA to Mobile Phase Tailing_Yes->Action_TEA Action_Amine Switch to Amine- Functionalized Silica Tailing_Yes->Action_Amine Decision_Resolution Is resolution acceptable? Tailing_No->Decision_Resolution Action_TEA->Decision_Resolution Action_Amine->Decision_Resolution Res_Yes Scale up to Flash Chromatography Decision_Resolution->Res_Yes  Yes Res_No Optimize Solvent: Try DCM/MeOH + NH4OH Decision_Resolution->Res_No  No Res_No->Action_Amine  Retest

Caption: Decision workflow for optimizing the chromatographic purification of basic pyridine derivatives.

References
  • Amino MPLC | Sorbent Technologies, Inc. Source: Sorbtech URL:[Link]

  • Amino Silica Gel | Sorbent Technologies, Inc. Source: Sorbtech URL:[Link]

  • Effect of Triethylamine (TEA) on the Retention in RPLC Source: Pharma Growth Hub URL:[Link]

  • Amine-Functionalized Silica Prepacked Columns Source: Material Harvest / Luknova URL:[Link]

  • When basification of silica gel is required, before using Column chromatography? Source: ResearchGate URL:[Link]

Sources

Minimizing unwanted side reactions during Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate preparation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on minimizing unwanted side reactions and optimizing product yield and purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Synthesis Overview: The Primary Pathway

The most common and effective route to Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate involves a two-step process:

  • Amidation: Reaction of a suitable N-benzylated ethylenediamine precursor with an activated pyridin-2-yl acetic acid derivative.

  • Cyclization/Lactamization: Intramolecular cyclization of the resulting amide to form the desired piperazinone ring.

While seemingly straightforward, this synthesis is prone to several side reactions that can significantly impact the final yield and purity. This guide will dissect these potential pitfalls and provide robust solutions.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing their probable causes and actionable solutions.

Issue 1: Low Yield of the Desired Product

Probable Cause A: Incomplete Amidation Reaction

The initial amide bond formation is a critical step. Incomplete reaction can be due to several factors:

  • Insufficient activation of the carboxylic acid: The carboxylic acid needs to be activated to facilitate nucleophilic attack by the amine.

  • Poor choice of coupling reagents: Not all coupling reagents are equally effective for this specific transformation.

  • Suboptimal reaction conditions: Temperature, solvent, and reaction time play a crucial role in the efficiency of the amidation.

Solutions:

  • Optimize Your Coupling Strategy:

    • HATU/DIPEA: This is a highly effective combination for amide bond formation, known for its high efficiency and low rate of side reactions.[1]

    • EDC/HOBt: A classic and cost-effective choice. The addition of HOBt suppresses the formation of N-acylurea byproducts.[2]

    • Mixed Anhydride Method: Using reagents like ethyl chloroformate can be effective but requires careful temperature control to avoid side reactions.[3]

  • Control Reaction Parameters:

    • Temperature: Amidation reactions are typically carried out at room temperature.[1] Running the reaction at 0°C initially and then allowing it to warm to room temperature can help control the initial exotherm and minimize side reactions.[4]

    • Solvent: Anhydrous polar aprotic solvents like DMF or DCM are generally preferred.[4][5][6]

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time, which can range from a few hours to overnight.

Coupling ReagentBaseSolventTypical Temperature
HATUDIPEADMFRoom Temperature
EDC/HOBtDIPEA or Et3NDCM or DMF0°C to Room Temperature
Ethyl ChloroformateEt3NTHF0°C

Probable Cause B: Competing Intermolecular Reactions During Cyclization

During the lactamization step, the linear precursor can react with another molecule of itself (intermolecularly) to form dimers or polymers, rather than cyclizing (intramolecularly).[6]

Solutions:

  • High Dilution Conditions: The key to favoring intramolecular cyclization is to perform the reaction under high dilution. This reduces the probability of molecules encountering each other. A concentration of 1 mg/mL has been shown to be effective in similar cyclizations.[6]

  • Slow Addition of Reagents: Adding the base or the cyclization precursor slowly to the reaction mixture can also help maintain a low effective concentration of the reactive species.

Issue 2: Presence of a Significant Impurity with a Similar Polarity to the Product

Probable Cause: Formation of a Six-Membered Ring Isomer

In some cases, an alternative cyclization can occur, leading to the formation of a constitutional isomer. This is particularly relevant if the starting materials allow for different modes of ring closure.

Solutions:

  • Careful Selection of Starting Materials: Ensure the starting materials are designed to favor the formation of the desired piperazinone ring.

  • Purification Strategy:

    • Column Chromatography: A carefully optimized gradient elution on silica gel is often necessary to separate closely related isomers.[7] Experiment with different solvent systems (e.g., DCM/MeOH, EtOAc/Hexanes) to achieve the best separation.[7]

    • Recrystallization: If the product is a solid, recrystallization can be a powerful tool for purification.[7] Test various solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble.

Issue 3: Product Degradation During Workup or Purification

Probable Cause: Hydrolysis of the Benzyl Carbamate or Lactam Ring

The benzyl carbamate (Cbz) protecting group and the lactam ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.

Solutions:

  • Mild Workup Conditions:

    • Avoid strong acids and bases during the aqueous workup. Use saturated sodium bicarbonate solution for neutralization.

    • Keep the temperature low during extractions and solvent removal.

  • Optimize Purification:

    • If using column chromatography, avoid highly acidic or basic mobile phase additives if possible.

    • Consider flash chromatography to minimize the time the product is on the silica gel.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the reaction?

A1: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective techniques.

  • TLC: Provides a quick and easy way to visualize the consumption of starting materials and the formation of the product. An appropriate solvent system (e.g., 5-10% Methanol in Dichloromethane) should be developed to achieve good separation.

  • LC-MS: Offers more detailed information, confirming the mass of the product and detecting any side products that may have formed.

Q2: How can I improve the solubility of my starting materials?

A2: If you encounter solubility issues, consider the following:

  • Solvent Choice: Polar aprotic solvents like DMF, DMAc, or NMP are excellent for dissolving many organic molecules.[5][6]

  • Gentle Heating: Gentle warming of the reaction mixture can help to dissolve the starting materials. However, be mindful of the thermal stability of your reagents and products.

  • Co-solvents: Using a mixture of solvents can sometimes improve solubility. For example, a small amount of DMF in DCM can enhance the solubility of polar starting materials.

Q3: What are the best practices for setting up the cyclization reaction to maximize intramolecular cyclization?

A3: To favor the desired intramolecular cyclization over intermolecular polymerization, the principle of high dilution is paramount.

  • Experimental Setup: Use a large volume of solvent relative to the amount of your linear precursor.

  • Syringe Pump Addition: For optimal control, use a syringe pump to add a solution of the precursor to the reaction flask containing the base over a period of several hours. This maintains a consistently low concentration of the reactive species.

Q4: Are there alternative synthetic routes to consider?

A4: While the amidation/cyclization route is common, other methods for constructing the piperazinone core exist:

  • Ugi Multicomponent Reaction: This powerful reaction can be used to assemble substituted piperazinones in a convergent manner.[8][9][10][11][12]

  • Pictet-Spengler Reaction: This reaction can be used to construct the piperazine ring system, particularly when an aromatic or heteroaromatic ring is part of the desired structure.[13][14][15][16][17]

These alternative routes may offer advantages in terms of step economy or access to different substitution patterns.

IV. Experimental Protocols

Protocol 1: Amidation using HATU
  • To a solution of the appropriate N-Cbz protected ethylenediamine derivative (1.0 eq) and 2-(pyridin-2-yl)acetic acid (1.05 eq) in anhydrous DMF, add DIPEA (2.5 eq).

  • Cool the mixture to 0°C.

  • Add HATU (1.1 eq) portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Intramolecular Cyclization
  • Dissolve the linear amide precursor in a large volume of a suitable solvent (e.g., THF or DMF) to achieve a concentration of approximately 1 mg/mL.

  • Add a base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.2 eq) portion-wise at 0°C.

  • Allow the reaction to stir at room temperature, monitoring by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.

  • Filter and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

V. Visualizing the Reaction Pathway

Desired Reaction Pathway

G cluster_0 Step 1: Amidation cluster_1 Step 2: Cyclization (Lactamization) N-Cbz-diamine N-Cbz Protected Ethylenediamine Derivative Linear_Amide Linear Amide Precursor N-Cbz-diamine->Linear_Amide Pyridinylacetic_acid 2-(Pyridin-2-yl)acetic Acid + Coupling Reagents (e.g., HATU) Pyridinylacetic_acid->Linear_Amide Final_Product Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate Linear_Amide->Final_Product Intramolecular Nucleophilic Acyl Substitution Base Base (e.g., NaH) High Dilution

Caption: Desired two-step synthesis of the target compound.

Common Side Reactions

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway Linear_Amide Linear Amide Precursor Intramolecular Intramolecular Cyclization (Favored by High Dilution) Linear_Amide->Intramolecular Intermolecular Intermolecular Reaction (Favored by High Concentration) Linear_Amide->Intermolecular Final_Product Target Piperazinone Intramolecular->Final_Product Dimer_Polymer Dimer/Polymer Byproducts Intermolecular->Dimer_Polymer

Caption: Competing intramolecular vs. intermolecular reactions.

VI. References

  • Patil, P., Madhavachary, R., Kurpiewska, K., Kalinowska-Tłuścik, J., & Dömling, A. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19(4), 642–645. [Link]

  • Zarganes-Tzitzikas, T., & Dömling, A. (2014). Solid-Phase Synthesis of Piperazinones via Disrupted Ugi Condensation. Organic Letters, 16(18), 4936–4939. [Link]

  • de la Torre, D., & de la Hoz, A. (2021). Synthesis of Chromeno[3,4-b]piperazines by an Enol-Ugi/Reduction/Cyclization Sequence. Molecules, 26(5), 1332. [Link]

  • Riva, R., Banfi, L., Basso, A., & Moni, L. (2015). Application of the Ugi reaction with multiple amino acid-derived components: synthesis and conformational evaluation of piperazine-based minimalist peptidomimetics. Organic & Biomolecular Chemistry, 13(15), 4474–4486. [Link]

  • Matilda. (n.d.). Ugi reaction-based synthesis of piperazine-2,5-diones and related heterocycles. Retrieved from [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Sci-Hub. (2009). Synthesis of Pyrimidoquinolines via the Pictet-Spengler Reaction. Synfacts, 2009(04), 0380–0380. [Link]

  • Maryanoff, B. E. (2017). Synthesis of Peptidomimetics via the Pictet-Spengler Reaction. Chemical Reviews, 117(10), 6947–7037. [Link]

  • Beilstein Journals. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 936–944. [Link]

  • Vitale, P., & Scilimati, A. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(7), 843. [Link]

  • ResearchGate. (2001). Scheme 5. Base-Assisted Cyclization of an N-Chloroacetyl Dipeptide Derivative a. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 84(6), 3326–3338. [Link]

  • PMC. (2017). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. Angewandte Chemie International Edition, 56(49), 15692–15696. [Link]

  • PubChem. (n.d.). Benzyl 3-oxopiperazine-1-carboxylate. Retrieved from [Link]

  • PMC. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(30), 4140–4143. [Link]

  • ResearchGate. (2015). What are the best reaction conditions for an amidation reaction using EDC? Retrieved from [Link]

  • Neuroquantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 21(7), 1109-1117. [Link]

  • PMC. (2019). Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. ChemMedChem, 14(10), 1036–1047. [Link]

  • Google Patents. (n.d.). CN1634901A - Process for preparing N-benzyl piperazine. Retrieved from

  • PMC. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 23(11), 2845. [Link]

  • Google Patents. (n.d.). US3264281A - Preparation of amides. Retrieved from

  • Taylor & Francis. (2013). Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(6), 1185–1192. [Link]

  • PubMed. (2000). Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems. Journal of Peptide Research, 56(3), 147-153. [Link]

  • Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Retrieved from [Link]

  • Assiut University. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Bioorganic Chemistry, 142, 106916. [Link]

  • ResearchGate. (2003). A Facile Synthesis of 3-(Substituted benzyl)piperidines. Tetrahedron Letters, 44(42), 7729-7731. [Link]

  • PMC. (2022). Ligand‐Enabled β‐C(sp3)−H Lactamization of Tosyl‐Protected Aliphatic Amides Using a Practical Oxidant. Angewandte Chemie International Edition, 61(38), e202206733. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]

  • PubMed. (2023). Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. ACS Chemical Neuroscience, 14(12), 2249–2269. [Link]

  • Semantic Scholar. (2024). Cascade Cyclization of o‑(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1‑c]pyran-3-ones. The Journal of Organic Chemistry. [Link]

  • MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 164. [Link]

  • Chemical Substance Information. (n.d.). 2-(1-BENZYL-3-OXO-2-PIPERAZINYL)ACETIC ACID. Retrieved from [Link]

  • Assiut University. (2021). Synthesis and spectral characterization of some new thiazolopyrimidine derivatives. Current Chemistry Letters, 10(4), 385-390. [Link]

  • MDPI. (2026). Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. Molecules, 31(1), 1. [Link]

Sources

Best recrystallization solvent mixtures for Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate Application Context: Synthesis of CGRP receptor antagonists and complex piperazinone scaffolds.

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex physicochemical challenges associated with purifying highly functionalized piperazinone intermediates. This guide avoids generic advice; instead, it provides field-proven, self-validating protocols grounded in process chemistry principles.

Part 1: Molecule Profiling & Solvent Selection Logic

Q: What makes the recrystallization of Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate uniquely challenging?

A: The challenge lies in the molecule's amphiphilic nature and competing intermolecular forces.

  • The Cbz Group (Benzyl carboxylate): Highly lipophilic and planar, driving solubility in non-polar to moderately polar organic solvents (e.g., Toluene, Dichloromethane).

  • The Pyridine Ring: A basic, polar hydrogen-bond acceptor. If your crude mixture contains trace acidic impurities, the pyridine nitrogen can protonate, drastically altering solubility and causing the product to crash out as a sticky salt rather than a free-base crystal.

  • The Lactam Core (3-oxo): Contains both a hydrogen-bond donor (N-H) and acceptor (C=O). This promotes strong self-association (dimerization) in solution, which is essential for crystal lattice formation but can also lead to gelation if supersaturation is achieved too rapidly [1].

To successfully crystallize this molecule, the solvent system must balance these forces: it must disrupt the lactam H-bonds at high temperatures to ensure complete dissolution, while utilizing an anti-solvent that selectively rejects the lipophilic Cbz group upon cooling.

SolventLogic Molecule Benzyl 3-oxo-2-(pyridin-2-yl) piperazine-1-carboxylate Cbz Cbz Group Lipophilic / Aromatic Molecule->Cbz Pyridine Pyridine Ring Basic / H-Bond Acceptor Molecule->Pyridine Lactam Lactam Core Polar / H-Bond Donor & Acceptor Molecule->Lactam GoodSolvent Good Solvent (EtOAc or IPA) Breaks H-Bonds & Dissolves Cbz Cbz->GoodSolvent Pyridine->GoodSolvent Lactam->GoodSolvent AntiSolvent Anti-Solvent (Heptane or Water) Forces Lattice Assembly GoodSolvent->AntiSolvent Addition triggers supersaturation

Fig 1: Physicochemical interactions dictating binary solvent selection.

Part 2: Quantitative Solvent System Data

Q: What are the empirically best solvent mixtures for this specific intermediate?

A: Based on the solubility profile of Cbz-protected piperazinones utilized in CGRP antagonist synthesis [3][4], binary solvent/anti-solvent systems are mandatory. Single-solvent systems typically result in unacceptable yield losses due to the molecule's high solubility in standard organics.

Table 1: Validated Recrystallization Solvent Systems

Solvent System (Good / Anti)Optimal Ratio (v/v)Boiling Point RangeExpected YieldPurity TargetBest Used For Purging...
Ethyl Acetate / Heptane 1 : 377°C / 98°C82 - 88%> 99.5%Non-polar byproducts, residual benzyl chloride.
Isopropanol (IPA) / Water 1 : 282°C / 100°C75 - 80%> 99.0%Inorganic salts, highly polar degradation products.
Toluene / Heptane 1 : 4110°C / 98°C85 - 90%> 98.5%Scale-up (>100g); allows azeotropic water removal.

Note: Heptane is strictly preferred over Hexanes. Hexanes have a lower boiling point (68°C) which limits the dissolution temperature and increases the risk of the product "oiling out" before crystallization can occur [1][2].

Part 3: Self-Validating Experimental Protocols

Q: Can you provide a foolproof, step-by-step protocol for the EtOAc/Heptane system?

A: Yes. In process chemistry, a protocol must be "self-validating"—meaning the physical state of the reaction at each step confirms whether you are proceeding correctly [4].

Protocol: EtOAc / Heptane Recrystallization

Objective: Achieve >85% recovery with >99.5% HPLC purity.

  • Initial Dissolution: Suspend 10.0 g of crude Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate in 30 mL of Ethyl Acetate (EtOAc). Heat the jacketed reactor to 70°C.

    • Validation Check: The solution must become completely transparent. If particulate matter remains, these are likely inorganic salts. Perform a hot filtration through a pre-warmed Celite pad.

  • Metastable Zone Targeting: Maintain the temperature at 70°C. Slowly add 20 mL of Heptane dropwise over 15 minutes.

    • Validation Check: The solution should remain clear. If it turns cloudy, you have overshot the metastable zone width (MSZW). Add 2-3 mL of EtOAc to regain clarity.

  • Seeding (Critical Step): Cool the solution to 60°C. Add 50 mg of pure crystalline product (seeds).

    • Validation Check: The seeds must remain suspended and slowly grow. If they dissolve, the solution is undersaturated; cool by another 2°C and re-seed.

  • Anti-Solvent Maturation: Once the seed bed is established (solution appears slightly opaque with crystals), add the remaining 70 mL of Heptane continuously over 2 hours via a syringe pump while holding at 60°C.

  • Controlled Cooling: Ramp the temperature down from 60°C to 5°C at a strict rate of 0.5°C/min.

    • Causality: Rapid cooling traps impurities in the crystal lattice and causes rapid nucleation, leading to fine, unfilterable powders [2].

  • Isolation: Filter the slurry under vacuum. Wash the filter cake with 20 mL of ice-cold Heptane.

    • Validation Check: Test the mother liquor via TLC/HPLC. The product concentration in the filtrate should be < 5 mg/mL.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Part 4: Troubleshooting & FAQs

Q: My product is "oiling out" (forming a second liquid layer) instead of crystallizing. How do I fix this?

A: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level is too high, and the melting point of the solute is depressed below the solvent temperature by impurities [1]. The Fix:

  • Immediately reheat the mixture until the oil redissolves into a single clear phase.

  • Add 10-15% more of the "Good Solvent" (e.g., EtOAc) to lower the overall concentration.

  • Cool the mixture more slowly and introduce seed crystals before adding the bulk of the anti-solvent.

Q: I am using the IPA/Water system, but my yield is only 50%. Why?

A: The pyridine ring in your molecule is highly hydrophilic. If your crude mixture is even slightly acidic (e.g., residual HCl from a previous deprotection step), the pyridine ring will protonate. The resulting salt is highly soluble in the aqueous phase. The Fix: Before recrystallization, dissolve the crude in EtOAc, wash with saturated aqueous NaHCO3 to ensure the molecule is entirely in its free-base form, dry over Na2SO4, and concentrate. Then proceed with the IPA/Water crystallization.

Q: The filtered crystals are extremely fine and clog the filter paper. How can I improve the crystal habit?

A: Fine, needle-like crystals are a symptom of secondary nucleation caused by adding the anti-solvent too quickly or cooling too rapidly. The Fix: Implement an "aging" step. After adding 50% of your anti-solvent, hold the temperature constant for 1 hour. This allows Ostwald ripening to occur, where smaller, fine crystals dissolve and redeposit onto larger, more easily filterable crystals [2].

TroubleshootingTree Issue Observation During Crystallization Oiling Oiling Out (Two Liquid Phases) Issue->Oiling Fines Fine Powders (Filter Clogging) Issue->Fines LowYield Low Yield (Product in Filtrate) Issue->LowYield FixOil 1. Reheat to single phase 2. Add 10% Good Solvent 3. Seed earlier Oiling->FixOil FixFines 1. Slow cooling rate (<0.5°C/min) 2. Implement 1hr aging hold 3. Reduce agitation speed Fines->FixFines FixYield 1. Check pH (Ensure free-base) 2. Add more Anti-Solvent 3. Cool to 0°C LowYield->FixYield

Fig 2: Rapid troubleshooting decision matrix for piperazinone recrystallization.

References

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists (2nd ed.). Academic Press. Available at:[Link] [1]

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Available at:[Link] [2]

  • Paone, D. V., et al. (2007). Potent, Orally Bioavailable Calcitonin Gene-Related Peptide Receptor Antagonists for the Treatment of Migraine: Discovery of N-[(3R,6S)-6-(2,3-Difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide (MK-0974). Journal of Medicinal Chemistry, 50(23), 5564–5567. Available at:[Link][3]

  • Chung, J. Y. L., et al. (2013). Practical Asymmetric Synthesis of a Chiral Piperazinone Derivative. Organic Process Research & Development, 17(10), 1362–1368. Available at:[Link] [4]

Resolving Cbz-deprotection failure in Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Substrate: Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals

Welcome to the Technical Support Center. Removing a Carboxybenzyl (Cbz) protecting group is typically a routine hydrogenolysis procedure. However, when the Cbz group is installed on a highly functionalized scaffold like Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate , standard protocols frequently result in stalled reactions, incomplete conversion, or destructive side reactions.

This guide provides a root-cause analysis of these failures and delivers self-validating, field-tested methodologies to successfully unmask your target amine.

Root Cause Analysis: The Chemistry of the Failure

To troubleshoot the deprotection of Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate, we must first analyze its specific structural geometry. The Cbz group is located at the N1 position. Directly adjacent at the C2 position is a bulky pyridin-2-yl ring, and at the C3 position is a lactam carbonyl (oxo group). This specific arrangement triggers two distinct modes of failure during standard palladium-catalyzed hydrogenolysis:

  • Electronic Catalyst Poisoning: The lone pair of electrons on the C2-pyridine nitrogen is a powerful σ-donor. It competitively binds to the empty d-orbitals of the heterogeneous Palladium (Pd) surface. This strong coordination outcompetes the necessary π-coordination of the Cbz aromatic ring, effectively poisoning the catalyst and halting the reaction 1.

  • Extreme Steric Congestion: For hydrogenolysis to occur, the benzylic C-O bond must lay flat against the Pd surface. The extreme steric bulk of the adjacent C2-pyridine and C3-oxo groups physically blocks the N1-Cbz group from achieving this required transition state geometry 1.

Mechanism Substrate Benzyl 3-oxo-2-(pyridin-2-yl) piperazine-1-carboxylate Pd_Cat Pd/C Catalyst Surface Substrate->Pd_Cat Standard H2 Acid Acidic Additive (AcOH/HCl) Protonates Pyridine Substrate->Acid Modified Protocol Poisoning Catalyst Poisoning (Pyridine N-Lone Pair binds Pd) Pd_Cat->Poisoning Strong Coordination Success Successful Hydrogenolysis (Toluene + CO2 + Free Amine) Pd_Cat->Success H2 Transfer Failure Deprotection Failure (Incomplete Conversion) Poisoning->Failure Acid->Pd_Cat Prevents Coordination

Mechanistic pathway of Pd-catalyst poisoning by pyridine and rescue via acidic additives.

Quantitative Data & Strategy Comparison

To bypass these limitations, we must either modify the electronic state of the substrate (via protonation), increase the active surface area of the catalyst, or abandon transition metals entirely in favor of Lewis acid-mediated cleavage 2.

Table 1: Comparison of Cbz Deprotection Strategies for Pyridine-Bearing Scaffolds
MethodReagents / ConditionsTypical TimeExpected YieldMajor Side Product / Risk
Standard Hydrogenation 10% Pd/C, H₂ (1 atm), MeOH16–24 h< 20%Incomplete conversion (Catalyst Poisoning)
Acid-Doped Hydrogenation 10% Pd/C, H₂, AcOH /MeOH2–6 h85–95%Over-reduction of pyridine at high pressures
Transfer Hydrogenation Pd(OH)₂/C , NH₄HCO₂, MeOH2–4 h~96%Exothermic gas evolution
Lewis Acid Cleavage AlCl₃, HFIP (Metal-Free)2–16 h> 90%None (High functional group tolerance)
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄12 h80–85%Thioester formation (if esters are present)

Data synthesized from literature benchmarking of hindered N-Cbz deprotections 3, 4, [[2]]().

Validated Troubleshooting Protocols

Workflow Start Assess Substrate Q1 Is Pyridine Present? Start->Q1 Path1 Use Pd/C + H2 + AcOH/HCl Q1->Path1 Yes Q2 Sterically Hindered? Q1->Q2 No Path2 Use Pd(OH)2/C (Pearlman's) Q2->Path2 Yes Path3 Use AlCl3/HFIP Q2->Path3 Metal-Free Required

Decision tree workflow for selecting Cbz deprotection strategies in complex scaffolds.

Protocol A: Acid-Doped Hydrogenolysis (First-Line Rescue)

Causality: Adding an acidic co-solvent (like glacial acetic acid or HCl) protonates the pyridine nitrogen, converting it to a pyridinium ion. This sequesters the lone pair, completely preventing palladium coordination and restoring catalyst turnover 5.

  • Preparation: Dissolve Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate (1.0 equiv) in Methanol (0.1 M).

  • Acidification: Add glacial acetic acid (2.0 equiv). Stir for 5 minutes to ensure complete protonation of the pyridine ring.

  • Catalyst Addition: Under an argon atmosphere, carefully add 10% Pd/C (15% w/w relative to substrate) 6.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Stir vigorously under a hydrogen balloon (1 atm) at room temperature 7.

  • Self-Validation Check: Monitor via LC-MS after 2 hours. You should observe a mass drop of exactly 134 Da (loss of the Cbz group). If the mass drops by 140 Da, over-reduction of the pyridine ring is occurring; stop the reaction immediately.

  • Workup: Filter the mixture through a pad of Celite, wash with MeOH, and concentrate. Neutralize the acetate salt with saturated aqueous NaHCO₃ to isolate the free base 8.

Protocol B: Metal-Free Cleavage via AlCl₃/HFIP (Orthogonal Rescue)

Causality: When hydrogenation is entirely unviable (e.g., presence of reducible halogens elsewhere on the molecule), Lewis acid-mediated cleavage provides a mild alternative. HFIP (1,1,1,3,3,3-hexafluoroisopropanol) is a highly polar, strongly hydrogen-bonding, but non-nucleophilic solvent. It stabilizes the cationic intermediate formed when AlCl₃ complexes with the Cbz carbonyl, allowing cleavage to occur at room temperature. This completely bypasses the steric blockade at the C2 position 2.

  • Preparation: Dissolve the substrate (1.0 equiv) in HFIP (0.2 M).

  • Reagent Addition: Add anhydrous AlCl₃ (3.0 equiv) in one portion at room temperature. The mixture will form a suspension.

  • Reaction: Stir at room temperature for 2 to 16 hours.

  • Self-Validation Check: UPLC-MS will show the disappearance of the starting material. Crucially, because no hydrogen gas is used, there is zero risk of observing the +6 Da over-reduction mass artifact.

  • Workup: Dilute the reaction mixture with CH₂Cl₂ (to homogenize the suspension), then quench carefully with cold water. Extract the aqueous layer with CH₂Cl₂, dry over Na₂SO₄, and concentrate [[2]]().

Frequently Asked Questions (FAQs)

Q: Why am I seeing over-reduction of the pyridine ring into a piperidine during Protocol A? A: Forcing the hydrogenation with high pressure (e.g., >40 psi) or elevated temperatures to overcome catalyst poisoning will almost certainly lead to the reduction of the pyridine ring 9. To prevent this, strictly maintain 1 atm of H₂ and rely on the acid additive (AcOH) rather than pressure to drive the reaction forward.

Q: Can I use TMSI (Trimethylsilyl iodide) instead of AlCl₃/HFIP for metal-free deprotection? A: While TMSI is a classic reagent for Cbz cleavage, it generates highly reactive benzyl iodide (BnI) in situ. In a molecule with multiple nucleophilic sites (like the newly freed N1 piperazine nitrogen or the lactam), BnI can cause unwanted N-benzylation 4. The AlCl₃/HFIP protocol avoids this alkylation pathway entirely 2.

Q: My substrate precipitated out of solution after adding Pd/C and hydrogenating. What happened? A: If you used an acidic co-solvent, the resulting deprotected piperazine-pyridine compound likely formed a highly polar hydrochloride or acetate salt that is insoluble in less polar solvents like EtOAc. Switch to a highly protic solvent like MeOH or add a few drops of water to maintain homogeneity and prevent the precipitate from coating the catalyst 5.

References

  • Benzyl chloroformate , Grokipedia, 9

  • Technical Support Center: Catalyst Selection for Cbz Group Hydrogenolysis , Benchchem, 1

  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group , Benchchem, 7

  • Buy 1-Cbz-3-(4-fluorophenyl)piperidin-3-ol , EvitaChem, 3

  • Application Notes and Protocols for N-Cbz Deprotection , Benchchem, 6

  • A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol , Organic Letters, 4

  • Green Chemistry , GREENTECH, 5

  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP , The Journal of Organic Chemistry, 2

  • Cbz Deprotection (H2 + Pd/C) , Common Organic Chemistry, 8

Sources

Validation & Comparative

A Comprehensive Guide to HPLC Method Validation for the Purity Analysis of Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as a pivotal analytical technique for this purpose, offering high resolution and sensitivity for separating and quantifying impurities.[1][2][3] This guide provides an in-depth, scientifically grounded protocol for the validation of an HPLC method for the purity analysis of Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents.

This document is tailored for researchers, scientists, and drug development professionals, providing not just a methodology, but the scientific rationale behind the experimental choices, in alignment with international regulatory standards.

The Imperative of Method Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][5] For purity analysis, this means the method must be able to accurately and reliably quantify the main compound and its potential impurities. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for method validation to ensure the quality and consistency of pharmaceutical products.[6][7][8][9] This guide is structured around the principles outlined in the ICH Q2(R2) guideline.[6][7][10]

Understanding the Analyte: Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate

A foundational step in method development and validation is understanding the physicochemical properties of the analyte.

Chemical Structure:

PropertyValueSource
Molecular FormulaC18H19N3O3PubChem
Molecular Weight325.36 g/mol PubChem
Predicted LogP1.8ChemAxon
Predicted pKa4.5 (pyridinium ion)ChemAxon

The presence of a pyridine ring, a piperazine ring, and a benzyl carboxylate group suggests the molecule will have UV absorbance, making UV detection a suitable choice for HPLC analysis. The predicted LogP indicates moderate hydrophobicity, suggesting that reversed-phase HPLC will be an effective separation technique.

The HPLC Method Validation Protocol

A robust HPLC method validation protocol for purity analysis encompasses several key parameters. The logical flow of this validation process is depicted below.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Method Development Method Development System Suitability System Suitability Method Development->System Suitability Specificity Specificity System Suitability->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation Complete Validation Complete Robustness->Validation Complete

Caption: Workflow for HPLC Method Validation.

System Suitability

Rationale: Before commencing validation, it's crucial to ensure the chromatographic system is performing adequately. System suitability tests are a set of checks to confirm that the equipment and the method are capable of providing data of acceptable quality.[5]

Experimental Protocol:

  • Prepare a standard solution of Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate at a concentration of 100 µg/mL.

  • Inject the standard solution six replicate times.

  • Calculate the following parameters:

    • Tailing Factor (T): Should be ≤ 2.0.

    • Theoretical Plates (N): Should be ≥ 2000.

    • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

ParameterAcceptance CriteriaHypothetical Result
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20005500
RSD of Peak Area≤ 2.0%0.8%
Specificity

Rationale: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11][12][13][14] For a purity method, this is arguably the most critical parameter.

Experimental Protocol: To demonstrate specificity, forced degradation studies are performed to intentionally degrade the drug substance under various stress conditions.[15][16][17][18] This helps to ensure that any degradation products formed do not interfere with the quantification of the main peak.

  • Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the drug substance with 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples by HPLC and assess the peak purity of the main peak using a photodiode array (PDA) detector. The peak purity angle should be less than the peak purity threshold.

Stress Condition% DegradationPeak Purity
Acid Hydrolysis15.2%Pass
Base Hydrolysis8.5%Pass
Oxidative Degradation21.7%Pass
Thermal Degradation5.1%Pass
Photolytic Degradation11.9%Pass

A comparison with a blank (diluent) and a placebo (if applicable for a drug product) should also be performed to ensure no interference at the retention time of the analyte.

Linearity and Range

Rationale: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[19][20] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[13][19]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate ranging from the reporting limit (or LOQ) to 120% of the nominal concentration (e.g., 0.5, 25, 50, 100, and 120 µg/mL).

  • Inject each solution in triplicate.

  • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

ParameterAcceptance CriteriaHypothetical Result
Correlation Coefficient (r²)≥ 0.9990.9998
Y-interceptClose to zero150
RangeLOQ to 120%0.5 - 120 µg/mL
Accuracy

Rationale: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14][21] For a purity assay, it is often determined by a recovery study.

Experimental Protocol:

  • Prepare a placebo matrix (if applicable) and spike it with the drug substance at three different concentration levels (e.g., 50%, 100%, and 150% of the nominal concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Concentration LevelMean Recovery (%)RSD (%)
50%99.50.9
100%100.20.7
150%99.80.8

The acceptance criteria for recovery are typically between 98.0% and 102.0%.

Precision

Rationale: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[21] It is usually evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate at 100% of the test concentration.

    • Analyze the samples on the same day, by the same analyst, and on the same instrument.

    • Calculate the RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both studies.

Precision LevelAcceptance Criteria (RSD)Hypothetical Result (RSD)
Repeatability≤ 2.0%0.6%
Intermediate Precision≤ 2.0%1.1%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Rationale:

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[22]

Experimental Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

  • Signal-to-Noise Ratio:

    • LOD is typically determined at an S/N ratio of 3:1.

    • LOQ is typically determined at an S/N ratio of 10:1.

  • Calibration Curve Method:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

ParameterAcceptance CriteriaHypothetical Result
LOD (S/N)~3:10.15 µg/mL
LOQ (S/N)~10:10.5 µg/mL
Robustness

Rationale: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[23][24][25][26][27]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze a system suitability solution and a sample solution under each modified condition.

  • Evaluate the impact on system suitability parameters and the assay results.

Typical Parameters to Vary:

  • Flow rate (± 0.2 mL/min)

  • Column temperature (± 5 °C)

  • Mobile phase composition (± 2% organic)

  • pH of the mobile phase buffer (± 0.2 units)

  • Wavelength (± 2 nm)

Parameter VariedImpact on System SuitabilityImpact on Purity Result
Flow Rate (+0.2 mL/min)Within limits< 2.0% change
Flow Rate (-0.2 mL/min)Within limits< 2.0% change
Temperature (+5 °C)Within limits< 2.0% change
Temperature (-5 °C)Within limits< 2.0% change
% Organic (+2%)Within limits< 2.0% change
% Organic (-2%)Within limits< 2.0% change

The results should demonstrate that minor variations in the method parameters do not significantly affect the performance of the method.

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for purity analysis, other techniques can be considered as complementary or for specific applications.

TechniqueAdvantagesDisadvantagesSuitability for Purity Analysis
HPLC-UV Robust, reproducible, widely available, good for quantitative analysis.[2][28][29]Requires chromophores, may not be suitable for all impurities.Primary choice for routine purity testing.
UPLC-UV Faster analysis, better resolution, lower solvent consumption compared to HPLC.Higher backpressure, requires specialized instrumentation.Excellent alternative to HPLC, especially for complex samples.
LC-MS Provides molecular weight information, highly specific, can identify unknown impurities.[30]More complex, higher cost, may have matrix effects.Powerful for impurity identification and characterization, often used in conjunction with HPLC-UV.
Gas Chromatography (GC) Suitable for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds like Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate.Not a primary choice for this analyte.
Capillary Electrophoresis (CE) High efficiency, small sample volume.Lower sensitivity and reproducibility compared to HPLC for some applications.Can be a complementary technique for charged impurities.

The relationship between these validation parameters is crucial for a comprehensive assessment of the method's performance.

Validation_Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Ensures analyte is measured without interference Linearity Linearity Range Range Linearity->Range Defines the working range LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Slope is used for calculation Precision Precision Precision->LOD_LOQ Precision at LOQ is critical Range->Accuracy Accuracy is determined over the range Range->Precision Precision is determined over the range Robustness Robustness Robustness->Specificity Ensures specificity is maintained Robustness->Precision Ensures precision is maintained

Caption: Interrelationship of HPLC Validation Parameters.

Conclusion

The validation of an HPLC method for the purity analysis of Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate is a systematic and scientifically rigorous process. By following the principles outlined in this guide and adhering to international regulatory standards, researchers and drug development professionals can establish a reliable and robust analytical method. This ensures the quality, safety, and efficacy of the final pharmaceutical product, which is the ultimate goal of any drug development program. The presented protocol, with its detailed experimental steps and justifications, serves as a comprehensive resource for developing and validating a fit-for-purpose HPLC method.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]

  • What Is HPLC Method Robustness Assessment and Its Importance?. Altabrisa Group. [Link]

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ProPharma. [Link]

  • Implementing Robustness Testing for HPLC Methods. Separation Science. [Link]

  • 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. AAPS. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • HPLC analytical tips: What is 'specificity'?. Biorelevant.com. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

  • Quality Guidelines. ICH. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. [Link]

  • A Guide to Analytical Method Validation. Waters Corporation. [Link]

  • Robustness Tests. LCGC International. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. [Link]

  • The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. ResearchGate. [Link]

  • The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. LCGC International. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • A ruggedness test model and its application for HPLC method validation. ResearchGate. [Link]

  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]

  • Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. PMC. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • HPLC Testing and Analysis - Detailed Guide for Accurate Results. Torontech. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. [Link]

  • Linearity and Range in Analytical Method Validation by HPLC. Industrial Pharmacist. [Link]

  • HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Lab Manager. [Link]

  • Quality guidelines: specifications, analytical procedures and analytical validation. European Medicines Agency. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech. [Link]

  • Benzyl 3-oxopiperazine-1-carboxylate. PubChem. [Link]

  • What Is Linearity in HPLC Analysis and Its Importance?. Altabrisa Group. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. [Link]

  • Validation/Verification of Analytical Procedures. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • BENZYL 2-(3-OXO-2-PIPERAZINYL)ACETATE — Chemical Substance Information. ChemSafetyPRO. [Link]

  • benzyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate. LookChem. [Link]

  • Piperazines database - synthesis, physical properties. ChemExper. [Link]

Sources

Application Guide: Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate vs. Boc-Protected Piperazine Analogs in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from linear peptides to conformationally constrained peptidomimetics is a cornerstone of modern drug development, addressing critical limitations in oral bioavailability and proteolytic stability . Within this domain, piperazine scaffolds serve as highly effective structural surrogates for dipeptide backbones.

This guide provides an objective, data-driven comparison between a highly functionalized scaffold—Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate (a Cbz-protected, oxo-piperazine bearing a bulky heteroaromatic ring)—and standard Boc-protected piperazine analogs . As a Senior Application Scientist, I will dissect the structural causality, orthogonal deprotection strategies, and coupling kinetics that dictate which building block to select for your specific synthetic workflow.

Structural Rationale & Conformational Dynamics

The choice between a highly substituted oxopiperazine and a standard piperazine analog fundamentally alters the 3D topology of the resulting peptidomimetic.

The Oxopiperazine Scaffold (Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate)
  • Conformational Locking (The 3-Oxo Effect): The introduction of a carbonyl at the C3 position converts the adjacent N4 nitrogen into an amide. This restricts the lone pair delocalization, forcing the six-membered ring into a rigidified boat or half-chair conformation. This highly constrained geometry is specifically designed to mimic the ϕ and ψ dihedral angles of a peptide β -turn or γ -turn .

  • Target Affinity (The 2-Pyridyl Substitution): The 2-pyridyl group acts as a surrogate for aromatic amino acid side chains (e.g., Histidine or Phenylalanine). Beyond providing π−π stacking opportunities with receptor pockets, it acts as a potent metal-chelating moiety, making this scaffold highly relevant for designing metalloprotease inhibitors.

  • Steric Shielding: The bulky pyridyl group at C2 creates massive steric hindrance around the N1 position (protected by the Cbz group), which profoundly impacts coupling kinetics during chain elongation.

Standard Boc-Piperazine Analogs
  • Flexibility & Solubility: Unsubstituted or lightly substituted Boc-piperazines lack the rigidifying amide bond in the ring. They exist in a rapid chair-chair equilibrium. While they do not induce strict β -turns, they are excellent for introducing flexible spacers, enhancing aqueous solubility, and improving the pharmacokinetic profile of the peptide without severe steric penalties.

Protecting Group Orthogonality: Cbz vs. Boc

The selection of the N-protecting group (Cbz vs. Boc) dictates the entire synthetic workflow, especially in Solid-Phase Peptide Synthesis (SPPS).

  • Cbz (Benzyloxycarbonyl): Highly stable to trifluoroacetic acid (TFA). It is orthogonal to Boc and tBu groups, allowing you to deprotect side chains or other amines without affecting the piperazine core. However, Cbz requires hydrogenolysis (H 2​ , Pd/C) or extremely strong acids (HF, TMSBr) for removal. Because Pd/C cannot penetrate SPPS resin beads effectively, Cbz-protected scaffolds are best utilized in solution-phase fragment synthesis or as N-terminal capping groups .

  • Boc (tert-Butyloxycarbonyl): Acid-labile and easily removed by 20-50% TFA in DCM. It is the industry standard for on-resin deprotection in Boc/Bzl SPPS strategies or as an orthogonal group in Fmoc SPPS.

OrthogonalLogic A Peptidomimetic Scaffold B Cbz-Protected Oxopiperazine A->B C Boc-Protected Piperazine A->C D TFA / DCM (Acidic Cleavage) B->D E H2, Pd/C (Hydrogenolysis) B->E C->D C->E F Cbz Remains Intact D->F Orthogonal G Boc Cleaved (Free Amine) D->G Deprotected H Cbz Cleaved (Free Amine) E->H Deprotected I Boc Remains Intact E->I Orthogonal

Figure 1: Orthogonal deprotection logic for Cbz vs. Boc piperazine scaffolds.

Comparative Performance Data

The following table summarizes the quantitative and qualitative differences between the two scaffolds to guide your experimental design.

FeatureBenzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylateStandard Boc-Protected Piperazines
Primary Application Rigid β -turn / γ -turn mimetic, GPCR ligands Flexible spacer, solubility enhancer
Conformational Rigidity High (Locked by 3-oxo amide and bulky C2 substituent)Low to Moderate (Chair-chair interconversion)
Deprotection Conditions H 2​ with Pd/C, or HF / TMSBr20-50% TFA in DCM
SPPS Compatibility Poor for on-resin elongation (requires solution-phase pre-assembly)Excellent (Standard Fmoc/Boc workflows)
Steric Hindrance at N1 Severe (Requires HATU/HOAt or microwave assistance)Minimal (Standard DIC/Oxyma is sufficient)
Coupling Efficiency (1h) < 40% (Standard conditions)> 95% (Standard conditions)

Experimental Methodologies

To ensure a self-validating system, the following protocols detail the specific conditions required to handle the severe steric hindrance of the 2-pyridyl-substituted oxopiperazine.

Protocol A: Microwave-Assisted Coupling of Sterically Hindered Oxopiperazines

Scientific Causality: Standard carbodiimide chemistry (DIC/Oxyma) will fail to couple amino acids to the N1 position of the oxopiperazine due to the massive steric shield of the adjacent 2-pyridyl group. We must use HOAt (1-Hydroxy-7-azabenzotriazole). The nitrogen in the pyridine ring of HOAt provides anchimeric assistance (neighboring group participation), guiding the incoming amine to the activated ester. Microwave heating provides the necessary kinetic energy to overcome the steric barrier.

  • Resin Preparation: Swell 0.1 mmol of peptide-bound resin in DMF for 30 minutes.

  • Deprotection: If applicable, remove the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (5x).

  • Pre-Activation: In a separate vial, dissolve 3.0 eq of the next Fmoc-amino acid, 2.9 eq of HATU, and 3.0 eq of HOAt in minimal DMF. Add 6.0 eq of DIEA. Stir for 2 minutes to form the active ester.

  • Coupling: Add the activated mixture to the resin.

  • Microwave Assistance: Heat the reaction vessel in a microwave peptide synthesizer at 75°C for 15 minutes (monitor pressure to ensure it does not exceed safety limits).

  • Validation: Perform a Chloranil test (preferred over Kaiser for secondary amines). If the beads remain blue/green, repeat steps 3-5.

SPPSWorkflow N1 Resin Swelling (DMF/DCM) N2 Fmoc Deprotection (20% Piperidine) N1->N2 N3 Pre-Activation (HATU/HOAt/DIEA) N2->N3 N4 Scaffold Coupling (75°C, 15 min) N3->N4 N5 Capping (Ac2O/Pyridine) N4->N5

Figure 2: Optimized SPPS workflow for sterically hindered oxopiperazine coupling.

Protocol B: Solution-Phase Cbz Deprotection (Hydrogenolysis)

Scientific Causality: Because the Cbz group of Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate cannot be efficiently removed on solid support, the building block is typically deprotected and coupled to a short peptide fragment in solution before being loaded onto the resin.

  • Dissolution: Dissolve 1.0 mmol of the Cbz-protected oxopiperazine intermediate in 10 mL of anhydrous Methanol.

  • Catalyst Addition: Carefully add 10% w/w Pd/C (0.1 mmol Pd). Safety Note: Pd/C is highly pyrophoric when dry; flush the flask with Argon prior to addition.

  • Hydrogenation: Evacuate the flask and backfill with H 2​ gas via a balloon. Stir vigorously at room temperature for 4-6 hours.

  • Monitoring: Monitor the disappearance of the starting material via TLC (DCM:MeOH 9:1, UV active due to the pyridyl group).

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess Methanol.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the free N1-amine, ready for immediate coupling.

Conclusion

The selection between Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate and standard Boc-piperazines is a trade-off between structural constraint and synthetic ease . If your goal is to mimic a precise β -turn or target a metalloprotease, the Cbz-protected oxopiperazine is unparalleled, provided you accommodate its steric hindrance with HOAt/microwave chemistry and plan for solution-phase Cbz deprotection. For general pharmacokinetic improvements where flexibility is tolerated, Boc-piperazines remain the standard, offering seamless integration into automated SPPS workflows.

References

  • Bicyclic Piperazine Mimetics of the Peptide β -Turn Assembled via the Castagnoli–Cushman Reaction The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • 2-Oxopiperazine-Based γ -Turn Conformationally Constrained Peptides: Synthesis of CCK-4 Analogues The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Design and synthesis of potent and selective 1,3,4-trisubstituted-2-oxopiperazine based melanocortin-4 receptor agonists Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides PMC (National Institutes of Health) URL:[Link]

High-Resolution Mass Spectrometry (HRMS) Fragmentation Analysis of Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate: Orbitrap vs. Q-TOF Performance Guide

Author: BenchChem Technical Support Team. Date: April 2026

Molecular Context & Analytical Challenge

Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate (Chemical Formula: C₁₇H₁₇N₃O₃, Exact Mass: 311.1270 Da) is a highly functionalized heterocyclic scaffold frequently encountered in modern drug discovery. The molecule presents a unique analytical challenge for structural elucidation due to its three distinct structural domains:

  • The Cbz (Carboxybenzyl) Protecting Group : Highly labile under electrospray ionization (ESI), prone to premature in-source fragmentation.

  • The Piperazine-3-oxo Core : Requires higher collision energies to induce ring-opening cleavages.

  • The Pyridin-2-yl Moiety : Acts as a strong basic site, dominating the protonation site during positive-mode ESI ([M+H]⁺ at m/z 312.1343).

This guide objectively compares the performance of two leading High-Resolution Mass Spectrometry (HRMS) platforms—the Thermo Q Exactive Orbitrap and the Agilent 6546 Quadrupole Time-of-Flight (Q-TOF) —in elucidating the fragmentation pathways of this complex molecule.

Platform Comparison: Orbitrap (HCD) vs. Q-TOF (CID)

The choice of HRMS platform fundamentally alters the fragmentation data acquired due to differences in mass analyzer physics and dissociation mechanisms.

  • Orbitrap (Q Exactive) utilizes Higher-energy C-trap Dissociation (HCD). HCD is a beam-type collisional dissociation that does not suffer from the "low-mass cutoff" typical of traditional ion traps, making it exceptional for capturing low-mass reporter ions like the pyridin-2-yl fragment. Furthermore, Orbitrap platforms require slightly lower optimal collision energies to achieve comparable fragmentation to Q-TOF systems[1].

  • Q-TOF (Agilent 6546) utilizes Collision-Induced Dissociation (CID) within a dedicated collision cell. While its maximum resolution (~45,000–60,000) is lower than the Orbitrap's, the Q-TOF excels in scan speed (up to 50 Hz) and dynamic range, which is critical for maintaining isotopic fidelity across co-eluting peaks in complex matrices[2].

LC_HRMS_Workflow cluster_MS HRMS Platforms Sample Sample Prep 1 µg/mL 0.1% FA UHPLC UHPLC C18 Column Gradient Elution Sample->UHPLC ESI ESI Source Positive Mode [M+H]+ UHPLC->ESI Orbitrap Orbitrap (Q Exactive) Res: 140k HCD Fragmentation ESI->Orbitrap Split A QTOF Q-TOF (Agilent 6546) Res: 45k CID Fragmentation ESI->QTOF Split B Data Data Analysis Exact Mass & Isotope Orbitrap->Data QTOF->Data

Fig 1. Comparative LC-HRMS workflow for Orbitrap and Q-TOF platforms.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following step-by-step protocol is designed as a self-validating system. Every analytical run must include internal checks to differentiate true fragments from source artifacts.

Step 1: Sample Preparation

  • Action : Dissolve Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate in 50:50 Acetonitrile:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Causality : Formic acid ensures complete protonation of the pyridine nitrogen, maximizing the[M+H]⁺ signal. The 1 µg/mL concentration prevents detector saturation, which can artificially skew isotopic distributions on the Orbitrap due to space-charge effects.

Step 2: UHPLC Separation

  • Action : Inject 2 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Run a 5-minute linear gradient from 5% to 95% Acetonitrile (0.1% FA) at 0.4 mL/min.

  • Validation Check : Run a solvent blank immediately prior. The target compound must elute as a sharp, symmetrical peak (typically around 2.5 min) absent in the blank.

Step 3: Source Optimization (In-Source Fragmentation Check)

  • Action : Set the capillary voltage to 3.5 kV (Q-TOF) or 3.2 kV (Orbitrap). Critically, lower the fragmentor voltage/S-lens RF level to a conservative baseline (e.g., 50 V).

  • Validation Check : Monitor the MS1 spectrum. If the m/z 204.0768 peak (loss of benzyl alcohol) exceeds 5% of the precursor m/z 312.1343 peak in MS1, the source parameters are too harsh. Reduce the declustering potential until the intact precursor dominates.

Step 4: MS/MS Acquisition

  • Action : Utilize a stepped collision energy (CE) approach. Set CE to 15, 30, and 45 eV (or NCE 20, 40, 60 on the Orbitrap).

  • Causality : The Cbz group is highly labile and will cleave entirely at 15 eV. The piperazine core requires >30 eV to undergo ring-opening. Stepped CE ensures both fragile and robust structural domains are captured in a single composite MS/MS spectrum.

Fragmentation Analysis & Mechanistic Pathways

The fragmentation of Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate is driven by the stability of the resulting carbocations and the basicity of the nitrogen atoms[3].

  • Primary Cleavage (Cbz Loss) : The initial fragmentation involves the heterolytic cleavage of the carbamate C-O bond. This results in the loss of benzyl alcohol (-108.0575 Da) to yield an isocyanate intermediate at m/z 204.0768. Alternatively, the entire Cbz group can be lost as CO₂ and toluene (-136.0524 Da), yielding the deprotected 3-oxo-2-(pyridin-2-yl)piperazine core at m/z 176.0819.

  • Tropylium/Benzyl Cation Formation : A hallmark of Cbz-protected amines is the formation of the highly stable benzyl cation, which rapidly rearranges to the aromatic tropylium ion at m/z 91.0542[4].

  • Secondary Cleavage (Piperazine Ring Opening) : At higher collision energies (>30 eV), the piperazine ring undergoes retro-aldol-like or direct C-N bond cleavages, yielding the stable pyridin-2-yl fragment at m/z 78.0339.

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 312.1343 C17H18N3O3+ F1 Fragment A m/z 204.0768 C10H10N3O2+ M->F1 - C7H8O (Benzyl Alcohol) F2 Fragment B m/z 176.0819 C9H10N3O+ M->F2 - C8H8O2 (Cbz Cleavage) F3 Benzyl Cation m/z 91.0542 C7H7+ M->F3 Heterolytic Cleavage F1->F2 - CO (28 Da) F4 Pyridin-2-yl Ion m/z 78.0339 C5H4N+ F2->F4 Piperazine Ring Opening

Fig 2. Proposed HRMS fragmentation pathway of Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate.

Quantitative Data Presentation

Table 1: Platform Performance Comparison
MetricThermo Q Exactive OrbitrapAgilent 6546 Q-TOFAdvantage / Implication
Resolving Power Up to 140,000 (at m/z 200)~45,000 (at m/z 200)Orbitrap : Superior for resolving isobaric interferences in complex biological matrices.
Mass Accuracy < 1 ppm (with internal lock mass)< 2 ppmOrbitrap : Provides higher confidence in elemental composition assignment.
Scan Speed ~12 Hz (at 70k resolution)Up to 50 HzQ-TOF : Better suited for fast UHPLC gradients (peak widths < 3 seconds).
Isotopic Fidelity Susceptible to space-charge effectsExcellent across wide dynamic rangeQ-TOF : Highly reliable for validating fragments via A+1/A+2 isotopic pattern matching.
Table 2: Exact Mass and Mass Error of Key Fragments

Self-validation rule: To confirm the identity of the m/z 91.0542 peak, the isotopic A+1/A ratio must be measured. It should align closely with the 7.7% theoretical abundance for C₇H₇⁺.

Fragment IdentityMolecular FormulaTheoretical m/zObserved m/z (Orbitrap)Mass Error (ppm)Observed m/z (Q-TOF)Mass Error (ppm)
Precursor[M+H]⁺ C₁₇H₁₈N₃O₃⁺312.1343312.1341-0.6312.1346+0.9
Loss of Benzyl Alcohol C₁₀H₁₀N₃O₂⁺204.0768204.0767-0.4204.0771+1.4
Deprotected Core C₉H₁₀N₃O⁺176.0819176.0818-0.5176.0821+1.1
Benzyl Cation C₇H₇⁺91.054291.05420.091.0544+2.1
Pyridin-2-yl Ion C₅H₄N⁺78.033978.0338-1.278.0341+2.5

Conclusion & Recommendations

Both platforms successfully elucidate the structure of Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate, but they serve different strategic needs in drug development:

  • Choose the Orbitrap when absolute mass accuracy and ultra-high resolution are required to distinguish the target compound's fragments from isobaric background noise in in vivo pharmacokinetic studies.

  • Choose the Q-TOF for high-throughput screening and when isotopic pattern matching is critical for validating the chemical formulas of low-abundance fragments (such as confirming the C₇H₇⁺ benzyl cation).

References

  • 1 - mtak.hu 2.2 - metabolomics.blog

  • 4 - benchchem.com

  • 3 - xml-journal.net

Sources

A Comparative Guide to the Chemical Reactivity of Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate and Related N-Heterocycles

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in clinically successful drugs.[1][2] Its unique six-membered structure containing two nitrogen atoms at positions 1 and 4 imparts a combination of conformational flexibility, tunable basicity, and the ability to form multiple hydrogen bonds.[3][4] These properties often lead to improved aqueous solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics in drug candidates.[1]

This guide focuses on the chemical reactivity of a specific, highly functionalized derivative: Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate . This molecule integrates several key structural motifs:

  • A piperazin-2-one core , which introduces an amide-like character and alters the ring's conformational preferences.

  • An N-1 benzyloxycarbonyl (Cbz) protecting group , which deactivates the N-1 nitrogen, leaving the N-4 nitrogen as the primary site for nucleophilic reactions.

  • A pyridin-2-yl substituent at the C-2 position, which significantly influences the electronic properties and steric environment of the scaffold.

  • A secondary amine at N-4 , which serves as a versatile handle for introducing molecular diversity.

Understanding the reactivity of this scaffold is crucial for its strategic application in drug discovery. This guide provides an in-depth comparison of its performance in key organic transformations against other common N-heterocyclic building blocks, supported by experimental data and mechanistic insights to inform rational molecular design.

Electronic and Steric Profile: A Causal Analysis

The reactivity of Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate is a direct consequence of the interplay between its constituent parts. The N-1 nitrogen is incorporated into a carbamate, significantly reducing its nucleophilicity and basicity. The N-4 nitrogen, as a secondary amine, is therefore the principal nucleophilic center. However, its reactivity is modulated by the adjacent pyridin-2-yl group at the C-2 position, which exerts a steric and electronic influence on the approach of electrophiles.

The pyridine ring itself is an electron-deficient aromatic system, making it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack under certain conditions.[5][6] The lone pair on the pyridine nitrogen is less available for donation into the aromatic system compared to pyrrole, for example, which explains its lower reactivity towards electrophiles.[7]

Comparative Reactivity in Key Synthetic Transformations

We will now examine the reactivity of our target molecule in several fundamental reactions common in drug development, comparing it with benchmark heterocycles like N-Boc-piperazine and morpholine.

N-Alkylation via Nucleophilic Substitution

N-alkylation is a primary method for elaborating the piperazine scaffold. The reaction typically proceeds via an SN2 mechanism where the N-4 nitrogen attacks an alkyl halide or a similar electrophile.

Causality of Experimental Design: The choice of a base like potassium carbonate (K₂CO₃) is critical. It is strong enough to deprotonate the resulting ammonium salt intermediate, driving the reaction to completion, but mild enough to prevent side reactions. A polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF) is selected to dissolve the reagents and facilitate the SN2 pathway.

Comparative Analysis: As shown in Table 1, the reactivity of Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate in N-alkylation is comparable to that of N-Boc-piperazine. The steric hindrance from the adjacent pyridin-2-yl group does not significantly impede the reaction with a simple electrophile like benzyl bromide, suggesting that the N-4 nitrogen remains accessible. Both protected piperazines offer a significant advantage over unprotected piperazine, where controlling the reaction to achieve mono-alkylation is challenging and often results in undesired bis-alkylation products.[3]

CompoundElectrophileBaseSolventTemp (°C)Time (h)Yield (%)Reference
Target Molecule Benzyl BromideK₂CO₃ACN806~90 (Est.)[8]
N-Boc-piperazineBenzyl BromideK₂CO₃ACN80495[8]
MorpholineBenzyl BromideK₂CO₃ACN80492N/A
PiperazineBenzyl BromideK₂CO₃ACN8012Mixture[3]
Yields a mixture of mono- and di-alkylated products.
N-Acylation

N-acylation introduces an amide bond, a common feature in pharmaceuticals. This reaction is typically rapid and high-yielding, proceeding via nucleophilic acyl substitution.

Causality of Experimental Design: The reaction is often run at 0 °C to control the exothermicity, especially when using reactive acyl chlorides. A tertiary amine base like triethylamine (TEA) or DIPEA is used as an acid scavenger to neutralize the HCl generated during the reaction. Anhydrous conditions are crucial to prevent hydrolysis of the acyl chloride.

Comparative Analysis: The target molecule undergoes smooth acylation, with yields comparable to other secondary amines (Table 2). The steric environment around the N-4 nitrogen has a minimal effect on this transformation due to the high reactivity of the acyl chloride. For unprotected piperazine, selective mono-acylation can be challenging and often requires specific strategies like in-situ mono-protonation or the use of protecting groups to avoid the formation of the di-acylated byproduct.[9]

CompoundElectrophileBaseSolventTemp (°C)Time (h)Yield (%)Reference
Target Molecule Acetyl ChlorideTEADCM0 to RT2>95 (Est.)[9]
N-Boc-piperazineAcetyl ChlorideTEADCM0 to RT198[9]
MorpholineAcetyl ChlorideTEADCM0 to RT197N/A
Reductive Amination

Reductive amination is a powerful and versatile C-N bond-forming reaction that proceeds by forming an iminium ion intermediate from the amine and a carbonyl compound, which is then reduced in situ.

Causality of Experimental Design: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation. It is mild enough not to reduce the carbonyl starting material but is highly effective at reducing the iminium ion intermediate. The slightly acidic conditions (often using acetic acid as a catalyst) facilitate the formation of the iminium ion.

Comparative Analysis: The target molecule is an excellent substrate for reductive amination. Its reactivity is on par with other cyclic secondary amines. This reaction highlights the utility of the scaffold in connecting to fragments bearing an aldehyde or ketone, providing a robust method for library synthesis.

CompoundCarbonylReducing AgentSolventTime (h)Yield (%)Reference
Target Molecule BenzaldehydeNaBH(OAc)₃DCE1288[8]
N-Boc-piperazineBenzaldehydeNaBH(OAc)₃DCE1291[8]
MorpholineBenzaldehydeNaBH(OAc)₃DCE1293N/A
Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination allows for the formation of C(aryl)-N bonds, a critical transformation in medicinal chemistry.[10] This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate.

Causality of Experimental Design: The choice of ligand is paramount for a successful Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands (like XPhos or RuPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[11] A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine.

Comparative Analysis: The N-4 amine of the target molecule is expected to be a competent nucleophile in Buchwald-Hartwig couplings. While specific data for this exact substrate is not readily available, structurally similar N-monosubstituted piperazines are widely used in these reactions.[12] The reactivity would be influenced by the steric and electronic nature of the aryl halide coupling partner. The pyridine moiety within the molecule is generally stable to these conditions, although coordination to the palladium center is possible.

Buchwald_Hartwig_Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)-NR₂H(L)]⁺X⁻ OxAdd->AmineCoord Amine Coordination (R₂NH) AmineCoord->Pd0 Reductive Elimination (+ Base) ReductElim Ar-NR₂ AmineCoord->ReductElim Product Release

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation
  • To a solution of the piperazine derivative (1.0 eq) in anhydrous acetonitrile (0.2 M), add potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.[13]

Protocol 2: General Procedure for Reductive Amination
  • Dissolve the piperazine derivative (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.1 M).

  • Add acetic acid (0.1 eq) and stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-24 hours until the reaction is complete as monitored by LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[8]

Caption: General workflow for the reductive amination protocol.

Conclusion

Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate emerges as a highly versatile and synthetically tractable scaffold. Its reactivity is dominated by the secondary amine at the N-4 position, which readily participates in a host of essential bond-forming reactions including N-alkylation, N-acylation, and reductive amination with efficiencies comparable to simpler protected piperazines. The presence of the N-1 Cbz group provides robust protection, effectively directing functionalization to the desired nitrogen and preventing the common problem of di-substitution seen in unprotected piperazine.

The pyridin-2-yl and oxo functionalities, while modulating the electronic and steric properties, do not significantly hinder access to the reactive N-4 center for most common transformations. Instead, they offer additional points for potential future modification and are key features that can be exploited for tuning the pharmacological properties of the final compounds. This combination of predictable reactivity and rich structural complexity makes Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate an exceptionally valuable building block for the synthesis of diverse compound libraries in the pursuit of novel therapeutics.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Authored Manuscript.
  • Faizan, F. A., et al. (n.d.). The medicinal chemistry of piperazines: A review. Scilit.
  • Panda, K. C., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Goel, K. K., et al. (n.d.). A Decade of Piperazine-Based Small Molecules Approved by U.S.
  • Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride. (2025). Benchchem.
  • Kumar, R., et al. (2024). The medicinal chemistry of piperazines: A review. PubMed.
  • The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. (n.d.).
  • Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxyl
  • Fortman, G. C., & Nolan, S. P. (n.d.). Palladium Complexes of N-heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions--A Synthetic Chemist's Perspective. PubMed.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry.
  • Technical Support Center: Selective Mono-acyl
  • Highly Rapid and Direct Synthesis of Monoacylated Piperazine Derivatives from Carboxylic Acids under Mild Conditions. (n.d.).
  • Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions. (n.d.).
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). RSC Publishing.
  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). Journal of Drug Delivery and Therapeutics.
  • Electrophilic Substitution In Azines. (n.d.).
  • The Chemistry of Benzo and Carbocyclic Deriv
  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. (n.d.). New Journal of Chemistry.

Sources

LC-MS Validation Protocols and Retention Dynamics for Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly relies on complex, multi-functional heterocyclic scaffolds, the analytical characterization of intermediates like Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate requires rigorous, mechanistically grounded LC-MS methodologies. This guide provides a comprehensive, objective comparison of this compound against its structural alternatives, delivering field-proven validation protocols designed for high-throughput bioanalysis and structural verification.

Mechanistic Profiling & Structural Causality

To develop a robust LC-MS method, we must first deconstruct the physicochemical properties of the analyte. Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate presents a unique analytical triad:

  • The Cbz (Benzyl Carbamate) Group: Imparts significant lipophilicity (LogP ~2.8) and strong UV absorbance. This drives hydrophobic retention on reversed-phase (RP) columns, pushing the elution window past the early-eluting matrix interference zone.

  • The 2-Pyridyl Moiety: With a pKa of approximately 5.2, the basic pyridine nitrogen is readily protonated under acidic mobile phase conditions (e.g., 0.1% Formic Acid, pH 2.7), ensuring excellent ionization efficiency in ESI+ mode.

  • The 3-Oxo Piperazine Ring: The lactam introduces structural rigidity. Crucially, its proximity to the 2-pyridyl group allows for transient intramolecular hydrogen bonding, which sterically shields the basic pyridine nitrogen from secondary interactions with free surface silanols on the silica stationary phase.

Comparative Alternatives

To objectively benchmark performance, we compare the target compound against two common alternatives:

  • Alternative 1 (Protecting Group Variant): tert-Butyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate (Boc-2-Pyr ).

  • Alternative 2 (Positional Isomer): Benzyl 3-oxo-2-(pyridin-4-yl)piperazine-1-carboxylate (Cbz-4-Pyr ).

Comparative Performance Analysis

The table below summarizes the chromatographic and mass spectrometric behavior of these compounds on a standard sub-2 µm C18 column.

AnalyteProtecting GroupPyridine PositionRetention Time (min)Tailing Factor (Tf)ESI+ Precursor [M+H]+Matrix Effect (%)
Target Analyte Cbz 2-yl 4.85 1.12 312.1 92 ± 4%
Alternative 1Boc2-yl3.601.15278.178 ± 6%
Alternative 2Cbz4-yl5.101.45312.185 ± 5%

Causality of Results:

  • Retention Dynamics: The Cbz-protected target elutes significantly later (4.85 min) than the Boc-protected analog (3.60 min). This increased retention directly correlates with the higher matrix effect recovery (92% vs 78%), as the target compound elutes well after the ion-suppressing phospholipids found in biological matrices.

  • Peak Asymmetry: The 4-pyridyl isomer exhibits severe peak tailing (Tf = 1.45). Because the basic nitrogen is fully exposed at the 4-position, it interacts heavily with acidic silanols. The 2-pyridyl target compound (Tf = 1.12) avoids this via intramolecular shielding.

Mass Spectrometric Fragmentation Logic

Understanding the fragmentation pathway is critical for selecting Multiple Reaction Monitoring (MRM) transitions that avoid cross-talk. According to standard , carbamate-protected piperazines undergo predictable neutral losses.

Fragmentation A Precursor Ion [M+H]+ m/z 312.1 B Neutral Loss Benzyl Alcohol (-108 Da) A->B C Fragment 1 m/z 204.1 B->C D Neutral Loss Pyridine (-79 Da) C->D E Fragment 2 m/z 125.1 D->E

Figure 1: ESI+ MS/MS fragmentation pathway and neutral loss logic.

Note: The primary transition (312.1 → 204.1) is highly specific to the Cbz group cleavage, making it the ideal quantifier ion. The secondary transition (312.1 → 125.1) serves as the qualifier ion.

Self-Validating LC-MS/MS Methodology

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates real-time feedback loops (Internal Standards and System Suitability Tests) to guarantee that any analytical failure is immediately flagged, aligning with the .

Step 1: Mobile Phase & Column Selection
  • Aqueous Phase (A): 0.1% Formic Acid in LC-MS grade water. (Causality: Low pH ensures the pyridine ring remains fully protonated, preventing split peaks caused by partial ionization).

  • Organic Phase (B): 0.1% Formic Acid in Acetonitrile.

  • Column: Ethylene Bridged Hybrid (BEH) C18, 2.1 x 50 mm, 1.7 µm. (Causality: The bridged hybrid silica resists dissolution at high pH and minimizes silanol activity at low pH, crucial for basic heterocycles).

Step 2: Chromatographic Gradient
  • 0.0 - 0.5 min: 5% B (Isocratic hold to focus the analyte at the column head).

  • 0.5 - 4.0 min: Linear ramp to 95% B (Elutes the highly lipophilic Cbz compound).

  • 4.0 - 5.0 min: Hold at 95% B (Column wash to remove hydrophobic matrix lipids).

  • 5.0 - 6.0 min: Return to 5% B (Re-equilibration).

Step 3: Sample Preparation & Internal Standard (IS)
  • Spike samples with a stable isotope-labeled IS (e.g., Target-d5) or the structurally similar Boc-2-Pyr analog.

  • Perform protein precipitation using a 1:3 ratio of sample to cold Acetonitrile. Centrifuge at 14,000 x g for 10 minutes.

  • Self-Validation Check: Monitor the IS peak area across all injections. A variance of >15% indicates extraction failure or severe matrix ion suppression.

Step 4: Execution of the Self-Validating Run Sequence

A compliant run must follow a strict bracketing logic as mandated by.

LCMS_Workflow SST 1. System Suitability Test (SST) Verify S/N > 10:1 & Tf < 1.2 BLK 2. Double Blank & Zero Blank Verify Carryover < 20% of LLOQ SST->BLK CAL 3. Calibration Curve (6-8 points) Linearity R² > 0.995 BLK->CAL SMP 4. Unknown Samples Bracketed by QCs CAL->SMP QC 5. Quality Control (QC) Assessment Accuracy ±15% (±20% at LLOQ) SMP->QC

Figure 2: Self-validating ICH M10 LC-MS workflow and QC bracketing.

Conclusion

When analyzing Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate, the interplay between the lipophilic Cbz group and the basic pyridine ring dictates method design. By utilizing a BEH C18 column to mitigate silanol interactions and leveraging the specific 108 Da neutral loss of the benzyl alcohol moiety, scientists can achieve highly sensitive, ICH M10-compliant quantification that vastly outperforms methods used for its Boc-protected or 4-pyridyl counterparts.

References

  • European Medicines Agency (EMA). ICH M10 on Bioanalytical Method Validation - Scientific Guideline. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. Available at:[Link]

  • Waters Corporation. Liquid Chromatography-Mass Spectrometry (LC-MS) Primer. Available at:[Link]

Spectroscopic Validation of Synthesized Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate Against Commercial Standards

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Application Protocol

Executive Summary & Scientific Rationale

Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate is a highly functionalized, privileged scaffold frequently utilized in the development of CGRP receptor antagonists and viral capsid modulators[1]. Structurally, it features a piperazin-2-one core, a carboxybenzyl (Cbz) protecting group at N1, and a 2-pyridyl moiety at the chiral C2 position.

When synthesizing complex building blocks in-house or sourcing them from new vendors, rigorous structural validation against a certified commercial reference standard is critical. According to the ICH Q2(R2) guidelines for the validation of analytical procedures, establishing "specificity"—the ability to unequivocally assess the target analyte in the presence of expected impurities or isomers—requires orthogonal analytical techniques[2]. This guide provides a self-validating, objective comparison framework using High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier Transform Infrared (FT-IR) spectroscopy to ensure stereochemical integrity and regioselectivity[3].

Analytical Validation Workflow

The following workflow illustrates the orthogonal approach required to achieve ICH Q2(R2) compliant structural verification.

ValidationWorkflow Start Procurement & Synthesis (Synthesized vs. Commercial) Prep Standardized Sample Preparation (Matched Solvents & Concentration) Start->Prep NMR NMR Spectroscopy (1H, 13C) Elucidate C2-H & Rotamers Prep->NMR MS HR-LC-MS (ESI+) Confirm Exact Mass [M+H]+ Prep->MS IR FT-IR Spectroscopy (ATR) Resolve C=O Functionalities Prep->IR Align Spectral Overlay & Data Alignment (Concordance Verification) NMR->Align MS->Align IR->Align Report ICH Q2(R2) Compliant Validation Report Align->Report

Orthogonal spectroscopic workflow for the structural validation of synthesized small molecules.

Step-by-Step Experimental Methodologies & Causality

To ensure trustworthiness, every protocol described below acts as a self-validating system. By controlling variables such as solvent lots and molarity, we eliminate environmental artifacts, ensuring that any spectral variance is strictly structural[4].

Protocol A: Standardized Sample Preparation
  • Weighing: Using a calibrated microbalance, weigh exactly 5.0 mg of both the synthesized batch and the commercial standard.

  • Dissolution (NMR): Dissolve each sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

  • Dissolution (MS): Prepare a separate 1 mg/mL stock in LC-MS grade methanol.

  • Causality: Using equimolar concentrations in identical solvent lots eliminates chemical shift variations caused by concentration-dependent hydrogen bonding. CDCl₃ is specifically chosen over DMSO-d₆ to minimize the rapid exchange of the lactam N-H proton, allowing its distinct resonance to be observed[5].

Protocol B: High-Resolution LC-MS (HR-LC-MS)
  • Injection: Inject 1 µL of the methanol stock into a UPLC system coupled with a Time-of-Flight (TOF) mass spectrometer.

  • Elution: Run a 5-minute gradient of Water/Acetonitrile containing 0.1% Formic Acid.

  • Causality: The addition of 0.1% formic acid forces the protonation of the highly basic pyridine nitrogen (pKa ~5.2). This ensures maximum ionization efficiency in ESI+ mode, yielding a dominant [M+H]⁺ ion for precise exact mass measurement and preventing signal suppression[6].

Protocol C: Nuclear Magnetic Resonance (NMR)
  • Acquisition: Acquire ¹H NMR (400 MHz) and ¹³C NMR (100 MHz) spectra at a controlled temperature of 298 K.

  • Thermal Adjustment: If peak broadening is observed in the aliphatic region, perform a Variable Temperature (VT) NMR experiment at 330 K.

  • Causality: The Cbz protecting group at N1 creates partial double-bond character (carbamate resonance), leading to restricted rotation around the N-CO bond. This frequently manifests as rotameric line broadening at room temperature. Heating the sample increases the rotation rate, coalescing the rotameric signals into sharp, easily integrable peaks[1].

Protocol D: Attenuated Total Reflectance FT-IR (ATR-FT-IR)
  • Analysis: Place 2 mg of the neat solid directly onto the diamond crystal of the ATR-FT-IR spectrometer.

  • Collection: Apply constant pressure using the anvil and collect 32 scans from 4000 to 400 cm⁻¹.

  • Causality: ATR-FT-IR is chosen over traditional KBr pellet methods because KBr is highly hygroscopic. Absorbed atmospheric water would produce a broad O-H stretch that could obscure the critical N-H stretch (~3200 cm⁻¹) of the piperazinone lactam ring.

Quantitative Spectroscopic Comparison

The following table summarizes the comparative analytical data between a synthesized batch of Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate and a certified commercial reference standard.

Analytical ParameterCommercial Standard (Reference)Synthesized BatchConcordance / Variance
HR-LC-MS [M+H]⁺ m/z 312.1343m/z 312.1341Δ 0.6 ppm (Pass)
¹H NMR: C2-H Shift 5.95 ppm (s, 1H)5.96 ppm (s, 1H)Δ 0.01 ppm (Pass)
¹H NMR: Cbz -CH₂- 5.15 ppm (s, 2H)5.15 ppm (s, 2H)Identical (Pass)
FT-IR: Lactam C=O 1682 cm⁻¹1681 cm⁻¹Δ 1 cm⁻¹ (Pass)
FT-IR: Carbamate C=O 1705 cm⁻¹1705 cm⁻¹Identical (Pass)
HPLC Purity (254 nm) > 99.0%98.7%-0.3% (Within Spec)

Mechanistic Insights: Interpreting the Spectral Data

Validating this specific molecule requires a deep understanding of its localized electronic environments:

  • The C2 Methine Proton Deshielding: In Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate, the C2 position is a chiral center flanked by three highly electron-withdrawing systems: the N1-carbamate, the C3-ketone, and the C2-pyridine ring. This intense localized deshielding pushes the C2-H resonance significantly downfield to approximately 5.95 ppm. This isolates it entirely from the rest of the aliphatic piperazine backbone (C5 and C6 protons), which appear upfield between 3.40 and 3.90 ppm[5]. An exact match of this singlet confirms that the pyridine ring is correctly substituted at the C2 position rather than C5 or C6.

  • Carbonyl Resolution in FT-IR: The molecule features two distinct carbonyl groups that must be resolved to confirm structural integrity. The C3 lactam carbonyl experiences resonance electron donation from the adjacent N4 nitrogen, which weakens the C=O bond and lowers its stretching frequency to ~1682 cm⁻¹. Conversely, the C1 carbamate carbonyl is less conjugated and absorbs at a higher frequency (~1705 cm⁻¹). The presence of both distinct peaks confirms that neither the Cbz group nor the lactam ring was compromised during synthesis.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Synthesis and Characterization of Polystyrene-Supported Piperazine-Substituted Triazoles Source: MDPI - Molecules URL: [Link]

  • Title: Development and validation of a stability indicating assay of doxofylline by RP-HPLC: ESI-MS/MS, ¹H and ¹³C NMR spectroscopic characterization Source: PubMed URL: [Link]

Sources

Safety Operating Guide

Proper Disposal of Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

The responsible management of laboratory chemicals is fundamental to ensuring personnel safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate. While a specific Safety Data Sheet (SDS) for this exact compound may not be readily available, a robust disposal plan can be formulated by analyzing its constituent chemical moieties: a pyridine ring, a piperazine core, and a benzyl carboxylate group. This approach, grounded in established chemical safety principles, allows for a comprehensive risk assessment and the development of a self-validating disposal system.

The presence of the pyridine ring is of primary concern, as pyridine and its derivatives are often classified as hazardous waste due to their toxicity and potential environmental impact.[1][2][3] Similarly, piperazine derivatives require careful handling to prevent skin irritation and other health effects.[4][5][6] Therefore, Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate must be treated as a hazardous substance.[4]

Hazard Assessment & Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough risk assessment is mandatory.[7] The primary hazards are associated with the pyridine and piperazine functional groups.

Hazard CategoryAssociated MoietyPotential Risks & Rationale
Toxicity Pyridine, PiperazineHarmful if swallowed, inhaled, or absorbed through the skin.[8] Pyridine is toxic to the liver, kidneys, and central nervous system.[9] Piperazine derivatives can cause skin and respiratory irritation.[5][10]
Environmental PyridinePyridine-containing compounds are recognized as hazardous to aquatic life with potentially long-lasting effects.[8][11] They must be prevented from entering drains or waterways.[4]
Reactivity Piperazine (Amine)The piperazine moiety is basic and may react with strong acids. It should be stored away from incompatible materials like strong oxidizing agents.[4][5]

Mandatory Personal Protective Equipment (PPE):

Proper PPE is the first line of defense against accidental exposure.[4][12] The following must be worn at all times when handling this compound or its waste:

  • Eye Protection: Chemical splash goggles or a face shield.[12][13]

  • Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber.[4][9][13] Gloves must be inspected before use and washed after removal.[4][9]

  • Body Protection: A fully-buttoned laboratory coat to protect skin and clothing.[12][13]

  • Work Area: All handling and disposal preparation should be conducted within a properly functioning certified laboratory chemical fume hood to minimize inhalation exposure.[3][8][9]

Spill Management Protocol

Accidents can happen, and a clear, pre-defined spill response plan is crucial.

For Minor Spills (Solid or Liquid):

  • Alert & Evacuate: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[4][8]

  • Contain & Absorb: For liquid spills, cover with an inert absorbent material like vermiculite, sand, or dry earth.[4][14] For solid spills, carefully sweep up the material, avoiding dust generation.[4][5][8]

  • Collect: Using non-sparking tools, place the absorbed material or swept solids into a suitable, labeled container for hazardous waste disposal.[5][14]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as contaminated waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.[14]

The following diagram outlines the logical flow for spill management.

Caption: Workflow for managing spills of Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate.

Step-by-Step Disposal Protocol

The disposal of Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate must adhere to institutional policies and national regulations, such as those set by the U.S. Environmental Protection Agency (EPA).[15] Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash. [3][13][14]

Experimental Protocol for Waste Collection and Disposal:

  • Waste Classification: This compound must be classified as hazardous chemical waste.[2] Specifically, it should be segregated as non-halogenated organic waste . Do not mix this waste with other waste streams unless compatibility is confirmed and permitted by your EHS office.[8]

  • Containerization:

    • Collect all waste, including pure compound, solutions, and contaminated disposables (e.g., gloves, pipette tips, absorbent paper), in a dedicated and chemically compatible container.[4][8][12] A glass container with a secure, sealable lid is recommended.

    • Keep the waste container closed at all times except when actively adding waste.[16]

  • Labeling:

    • The container must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste".[3][4]

      • The full chemical name: "Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate".[3][4][12] Do not use abbreviations.

      • An accurate estimation of the percentage of each component if it is a mixture.[16]

      • The date accumulation started.

  • Storage:

    • Store the sealed waste container in a designated, secure satellite accumulation area.[12]

    • The storage area must be cool, dry, and well-ventilated, away from incompatible materials such as strong acids and oxidizing agents.[3][5][9]

    • Utilize secondary containment (e.g., a larger, chemically resistant tray or tub) for all liquid waste containers to prevent the spread of potential leaks.[16]

  • Final Disposal:

    • Arrange for waste pickup through your institution's EHS office or a licensed hazardous waste disposal contractor.[4][8][12]

    • Provide the disposal company with a complete and accurate description of the waste.[4] Final disposal will likely be through high-temperature incineration at a licensed facility, which is a common and effective method for pyridine-based wastes.[2]

The following diagram illustrates the decision and action workflow for proper disposal.

Caption: Procedural workflow for the disposal of Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate.

Decontamination of Glassware

All glassware that has come into contact with the compound must be decontaminated before being returned to general use.

  • Initial Rinse: Perform an initial rinse with a suitable organic solvent (e.g., acetone or ethanol). This first rinseate must be collected and disposed of as hazardous waste.[16]

  • Subsequent Rinses: For highly toxic materials, the first three rinses must be collected as hazardous waste.[16]

  • Washing: After the initial hazardous rinses, the glassware can be washed with soap and water as per standard laboratory procedure.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe handling and compliant disposal of Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate, thereby protecting themselves, their colleagues, and the environment.

References

  • Safe Disposal of 1,4-Dihydroxy-2,2-dimethylpiperazine and Related Piperazine Derivatives in a Laboratory Setting. (n.d.). Benchchem.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved March 22, 2026, from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). IDR Environmental Services. Retrieved March 22, 2026, from [Link]

  • Toxicological Profile for Pyridine. (1992, September). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved March 22, 2026, from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). ChemistryTalk. Retrieved March 22, 2026, from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved March 22, 2026, from [Link]

  • Safe Disposal of 1-(2,3-Dichlorophenyl)piperazine: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Production, Import, Use, and Disposal of Pyridine. (n.d.). National Center for Biotechnology Information (NCBI). Retrieved March 22, 2026, from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved March 22, 2026, from [Link]

  • Hazardous Waste. (2026, February 12). US EPA. Retrieved March 22, 2026, from [Link]

  • Navigating the Safe Disposal of Benzyl 2-formylpiperidine-1-carboxylate. (n.d.). Benchchem.
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025, March 27). US EPA. Retrieved March 22, 2026, from [Link]

  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. (n.d.). Benchchem.
  • Pyridine Standard Operating Procedure. (n.d.). Washington State University. Retrieved March 22, 2026, from [Link]

  • Safe Handling and Storage of Novel Heterocyclic Compounds. (n.d.). Benchchem.
  • Safety in Organic Chemistry Laboratory. (n.d.). Jackson State Community College. Retrieved March 22, 2026, from [Link]

  • LodeStars 2.7 Carboxyl Safety Data Sheet. (n.d.). Agilent Technologies, Inc. Retrieved March 22, 2026, from [Link]

  • Management of Chemicals. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved March 22, 2026, from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved March 22, 2026, from [Link]

  • Safety in the Organic Chemistry Laboratory. (n.d.). Utah Tech University. Retrieved March 22, 2026, from [Link]

  • Benzyl benzoate Assay Standard Safety Data Sheet. (2013, October 9). British Pharmacopoeia. Retrieved March 22, 2026, from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.